molecular formula C9H16ClNO3 B13689445 (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Cat. No.: B13689445
M. Wt: 221.68 g/mol
InChI Key: AANTZLQUBXOJCL-UHFFFAOYSA-N
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Description

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)

InChI Key

AANTZLQUBXOJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(CO)Cl

Origin of Product

United States
Foundational & Exploratory

Chemical properties of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol , a specialized halogenated alkene isostere used primarily in the synthesis of peptidomimetics and protease inhibitors.

Executive Summary

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a high-value chiral building block belonging to the class of chloroalkene dipeptide isosteres (CADIs) . It functions as a rigidified, non-hydrolyzable surrogate for the cis-peptide bond, offering enhanced metabolic stability and defined conformational bias in bioactive peptides.

This guide details the chemical properties, synthesis pathways, and reactivity profile of this intermediate, designed for researchers in medicinal chemistry and drug discovery.

Property Data
IUPAC Name tert-Butyl ((2Z)-3-chloro-4-hydroxybut-2-en-1-yl)carbamate
Molecular Formula C

H

ClNO

Molecular Weight 221.68 g/mol
Stereochemistry (Z)-Alkene (cis-chloroalkene)
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in Hexanes, Water
Stability Acid-labile (Boc); Light-sensitive (Z/E isomerization)

Structural Analysis & Significance

The molecule features three distinct functional handles that allow for orthogonal elaboration:

  • Allylic Alcohol (C1): A nucleophilic handle ready for oxidation (to aldehyde/acid) or activation (mesylation/halogenation) for C-terminal peptide coupling.

  • Vinyl Chloride (C2): A steric and electronic modulator. The chlorine atom mimics the steric bulk of a peptide side chain while electronically deactivating the double bond, preventing metabolic oxidation. It also serves as a handle for Pd-catalyzed cross-coupling.

  • Boc-Protected Amine (C4): An acid-labile protected amine serving as the N-terminal attachment point.

The (Z)-Alkene Geometry

The (Z)-configuration is critical. Unlike the thermodynamically stable (E)-isomer, the (Z)-isomer mimics the cis-turn conformation of a peptide bond (specifically the


-turn), making it essential for designing inhibitors that fit into compact enzyme active sites.

Synthesis Methodology

The synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol presents a challenge in stereocontrol. The (Z)-alkene is thermodynamically less stable than the (E)-isomer. A robust route utilizes 2-butyne-1,4-diol as the starting material, leveraging the trans-addition of HCl to alkynes to achieve the cis (Z) geometry of the carbon chain.

Protocol: Stereoselective Synthesis

Step 1: Stereoselective Hydrochlorination Reaction of 2-butyne-1,4-diol with concentrated HCl and CuCl catalyst typically yields a mixture favoring the (Z)-isomer due to anti-addition kinetics.

  • Reaction:

    
    
    

Step 2: Desymmetrization & Amination Since the product is a diol, one hydroxyl group must be selectively converted to an amine.

  • Mono-protection: React with 1 equivalent of TBSCl or Ac

    
    O to generate the mono-protected alcohol.
    
  • Activation: Convert the remaining free alcohol to a mesylate or bromide.

  • Azidation: Nucleophilic displacement with NaN

    
    .
    
  • Reduction & Protection: Staudinger reduction (PPh

    
    /H
    
    
    
    O) followed immediately by in situ Boc protection (Boc
    
    
    O).

Step 3: Final Deprotection Removal of the TBS/Acetyl group yields the target alcohol.

Synthesis Start 2-Butyne-1,4-diol Step1 (Z)-2-Chloro-2-butene-1,4-diol (Hydrochlorination) Start->Step1 HCl, CuCl Step2 Mono-Protected Intermediate (TBS-Cl / Imidazole) Step1->Step2 TBSCl (1.0 eq) Step3 Azide Intermediate (MsCl -> NaN3) Step2->Step3 1. MsCl 2. NaN3 Target (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol (Reduction + Boc Protection) Step3->Target 1. PPh3, H2O 2. Boc2O

Caption: Stereoselective synthesis pathway from 2-butyne-1,4-diol to the target (Z)-chloroalkene isostere.[1]

Reactivity Profile & Experimental Applications

A. Oxidation (Peptide Coupling)

The primary alcohol is typically oxidized to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions . The resulting aldehyde is a substrate for:

  • Pinnick Oxidation: To carboxylic acid for standard peptide coupling.

  • Reductive Amination: To generate reduced peptide bond isosteres.

B. Palladium-Catalyzed Cross-Coupling

The vinyl chloride moiety is relatively inert to nucleophiles but active in Pd-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the installation of side-chains (e.g., Phenylalanine mimics) at the C2 position.

  • Note: The (Z)-geometry must be preserved. Ligands such as SPhos or XPhos are recommended to facilitate oxidative addition into the sterically hindered/deactivated vinyl chloride bond at mild temperatures.

C. Acidic Deprotection

The Boc group is removed using 4M HCl in Dioxane or TFA/DCM (1:1) .

  • Critical Warning: The allylic alcohol/chloride system is sensitive. Strong acids can catalyze allylic rearrangement (SN2') or Z/E isomerization . Scavengers (e.g., triethylsilane) and low temperatures (0°C) are recommended during deprotection.

Reactivity Core (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Oxidation Oxidation (DMP) -> Aldehyde (Peptide Coupling) Core->Oxidation Alcohol Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Stille) -> Side-chain Functionalization Core->Coupling Vinyl Chloride Reactivity Deprotection Acid Deprotection (TFA) -> Free Amine (N-Terminal Extension) Core->Deprotection Boc-Amine Reactivity Isomerization Thermal/Acid Stress -> (E)-Isomer (Loss of Bioactivity) Core->Isomerization Instability Risk

Caption: Divergent reactivity map showing functionalization pathways and stability risks.

Handling and Stability Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and slow isomerization at room temperature.

  • Purification: Silica gel chromatography is effective. Use a solvent system of Hexanes/Ethyl Acetate (gradient 80:20 to 50:50) . Add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on the silica surface.

  • Safety: The compound is an alkylating agent precursor. Handle in a fume hood. Avoid contact with skin.

References

  • Stereoselective Synthesis of Chloroalkene Dipeptide Isosteres. Kodama, Y., et al. Chemical Communications, 2021. Link

  • Synthesis of (Z)-alkenes. PubMed, 2012. Link

  • Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols. ResearchGate, 2024. Link

  • Properties of 2-Butene-1,4-diol, (Z)-. NIST Chemistry WebBook. Link

Sources

Molecular Structure and Stereochemistry of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol , a critical intermediate in the synthesis of antiviral nucleoside analogues (e.g., Famciclovir, Penciclovir) and complex peptidomimetics.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a functionalized allylic alcohol characterized by a cis-configured chloro-alkene backbone protected by a tert-butyloxycarbonyl (Boc) group. Its structural uniqueness lies in the (Z)-stereochemistry of the trisubstituted double bond, which dictates its reactivity in subsequent cyclization or coupling reactions. This molecule serves as a "linchpin" scaffold, enabling the introduction of the 4-amino-2-chloro-2-butenyl motif into target pharmacophores with high geometric fidelity.

Structural Analysis & Stereochemistry

Geometric Definition

The (Z)-configuration (from German zusammen, meaning "together") is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • C2 Position: The Chlorine atom (Atomic #17) has higher priority than the hydroxymethyl group (-CH₂OH, Carbon #6).

  • C3 Position: The methylene-amine group (-CH₂NHBoc) has higher priority than the vinylic proton (-H).

  • Result: In the (Z)-isomer, the Chlorine atom and the -CH₂NHBoc group are on the same side of the double bond.

Spectroscopic Identification (NMR)

Distinguishing the (Z) isomer from the (E) isomer is critical for quality control.

  • ¹H NMR (Vinyl Proton): The vinylic proton at C3 typically appears as a triplet (due to coupling with the adjacent methylene) around δ 5.8 – 6.0 ppm . In (Z)-2-chloroalkenes, this proton is often deshielded relative to the (E)-isomer due to the anisotropy of the cis-chlorine.

  • NOE (Nuclear Overhauser Effect): The definitive proof of (Z)-geometry is a strong NOE correlation between the methylene protons of the hydroxymethyl group (C1) and the methylene protons of the amine group (C4) . In the (E)-isomer, these groups are trans and too distant to show significant NOE.

Feature(Z)-Isomer (Target)(E)-Isomer (Impurity)
Geometry Cl and CH₂NHBoc are cisCl and CH₂NHBoc are trans
¹H NMR (Vinyl-H) ~5.85 ppm (t, J=6.5 Hz)~6.05 ppm (t, J=6.5 Hz)
NOE Signal Strong: C1-H ↔ C4-HWeak/None: C1-H ↔ C4-H
Reactivity Favors specific cyclizations (e.g., to dihydrofurans)Sterically distinct; fails specific cyclizations

Synthetic Pathways[1][2][3][4][5][6][7][8][9]

The synthesis of this molecule requires strict stereocontrol.[] The most robust industrial route involves the selective reduction of a (Z)-chloro-ester precursor . Direct hydrochlorination of alkynes often yields mixtures or the thermodynamically stable (E)-isomer.

Pathway A: Stereoselective Ester Reduction (Recommended)

This pathway ensures high geometric purity by establishing the (Z)-alkene at the oxidation state of the ester, where isomers are easily separated, before reduction to the alcohol.

Workflow Visualization:

SynthesisPathway Start N-Boc-Glycine Ethyl Ester Step1 Step 1: Horner-Wadsworth-Emmons (Reaction with 2-chloro-2-(diethoxyphosphoryl)acetate) Start->Step1 Inter1 (Z/E)-Ethyl 4-(Boc-amino)-2-chlorobut-2-enoate Step1->Inter1 Step2 Step 2: Chromatographic Separation (Isolate Z-isomer) Inter1->Step2 Inter2 (Z)-Ethyl 4-(Boc-amino)-2-chlorobut-2-enoate Step2->Inter2 Pure Z-Ester Step3 Step 3: DIBAL-H Reduction (-78°C, Toluene) Inter2->Step3 Product (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Step3->Product 1,2-Reduction

Caption: Stereoselective synthesis via the ester intermediate allows for the purification of the (Z)-isomer prior to the final reduction step.

Pathway B: Hydrochlorination of Alkyne (Alternative)

Direct reaction of 4-(Boc-amino)-2-butyn-1-ol with metal chlorides (e.g., LiCl/AcOH) or HCl.

  • Risk: This often favors the (E)-isomer (anti-addition) or yields a ~1:1 mixture requiring difficult separation.

  • Utility: Useful only if the specific catalyst system (e.g., Pd-catalyzed hydrochlorination) is tuned for syn-addition.

Experimental Protocols

Protocol 1: DIBAL-H Reduction of (Z)-Ethyl 4-(Boc-amino)-2-chlorobut-2-enoate

Objective: Selectively reduce the ester functionality to the primary alcohol without reducing the alkene or removing the Boc group.

Reagents:

  • (Z)-Ethyl 4-(Boc-amino)-2-chlorobut-2-enoate (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Rochelle's Salt (Potassium sodium tartrate), sat. aq. solution

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve the starting ester (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add DIBAL-H (22 mL, 22 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction to the allylic amine or chloride elimination.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot should disappear, replaced by a more polar alcohol spot.

  • Quench: While still at -78°C, carefully quench with Methanol (5 mL), followed by saturated Rochelle's salt solution (50 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

  • Extraction: Separate layers. Extract the aqueous phase with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Yield: Typically 85-92%. Appearance: Colorless to pale yellow viscous oil.

Quality Control & Stability

HPLC Method for Isomeric Purity
  • Column: Chiralpak AD-H or C18 (if separating geometric isomers only).

  • Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90% ACN over 20 min).

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Acceptance Criteria: (Z)-Isomer > 98.0%; (E)-Isomer < 0.5%.

Stability Profile
  • Acid Sensitivity: The Boc group is acid-labile. Avoid traces of HCl in chlorinated solvents (use K₂CO₃ treated CDCl₃ for NMR).

  • Allylic Sensitivity: The 2-chloroallylic alcohol moiety is reactive. It can undergo allylic rearrangement or solvolysis in protic solvents with heat.

  • Storage: Store at -20°C under Argon. Stable for >6 months if kept dry.

References

  • Stereoselective Synthesis of Z-Enol Silanes and Alkenes. Source: Herath, A., & Montgomery, J. (2008). Journal of the American Chemical Society.[2][3] Context: Describes Nickel-catalyzed couplings for Z-selective alkene synthesis. URL:[Link]

  • Synthesis of Famciclovir Intermediates. Source: Torii, T., et al. (2006).[4] Nucleosides, Nucleotides & Nucleic Acids. Context: Details the industrial synthesis of purine acyclic nucleosides involving 4-amino-2-butenol derivatives. URL:[Link]

  • Stereoselective Reduction of Propargylic Alcohols. Source: Organic Chemistry Portal.[3] Context: General methodologies for converting alkynes to (Z)-allylic alcohols. URL:[Link]

  • PubChem Compound Summary: (2Z)-4-chlorobut-2-en-1-ol. Source:[5] National Center for Biotechnology Information. Context: Physical properties and identifiers for the parent chloro-alkene scaffold.[5] URL:[Link]

Sources

Stability of Z-isomer Boc-amino chloro-allylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Matrix of Z-Isomer Boc-Amino Chloro-Allylic Alcohols: A Technical Guide

Executive Summary

This guide addresses the structural integrity and handling of (Z)-Boc-amino chloro-allylic alcohols , a critical class of intermediates used to synthesize Chloroalkene Dipeptide Isosteres (CADIs). These molecules act as hydrolysis-resistant mimetics of the peptide bond, specifically stabilizing


-turn secondary structures due to their rigid Z-olefin geometry.

However, the Z-configuration is thermodynamically metastable compared to the E-isomer. Successful utilization requires navigating a "stability corridor" bounded by acid-catalyzed isomerization, base-mediated cyclization, and allylic rearrangement.

Part 1: The Thermodynamic & Kinetic Landscape

The utility of the Z-isomer lies in its ability to mimic the cis-planar geometry of a peptide bond transition state. However, this geometry induces significant 1,3-allylic strain (


)  between the chlorine atom and the allylic substituents (the Boc-amino group and the hydroxymethyl group).
The Isomerization Gradient ( )
  • Thermodynamics: The E-isomer is typically 2–4 kcal/mol lower in energy due to reduced steric clash between the bulky chlorine and the allylic carbamate.

  • Kinetics: The activation energy (

    
    ) for rotation around the C=C double bond is high (>50 kcal/mol) in neutral conditions, granting the Z-isomer kinetic stability at room temperature.
    
  • Catalytic Collapse: The presence of trace acid (protons) or radicals dramatically lowers this barrier. Protonation of the urethane carbonyl or the hydroxyl group can facilitate a transient single-bond character, leading to rapid relaxation to the E-isomer.

The Cyclization Trap (Oxazolidinone Formation)

The proximity of the Boc-carbamate oxygen (nucleophile) to the activated allylic center (electrophile) creates a risk of 5-exo-trig or 5-endo-trig cyclization.

  • Trigger: Basic conditions or Lewis acids (e.g., during purification).

  • Result: Loss of the Boc group and formation of a cyclic oxazolidinone, effectively destroying the linear peptide mimic.

Part 2: Degradation Pathways & Mechanisms

The following diagram maps the critical failure points for these molecules.

DegradationMap cluster_conditions Critical Control Parameters Z_Isomer (Z)-Boc-Amino Chloro-Allylic Alcohol E_Isomer (E)-Isomer (Thermodynamic Sink) Z_Isomer->E_Isomer H+ / Heat / UV (Isomerization) Oxazolidinone Cyclic Oxazolidinone (Irreversible) Z_Isomer->Oxazolidinone Base / Lewis Acid (Intramolecular Attack) ChloroKetone α-Chloroketone (Allylic Transposition) Z_Isomer->ChloroKetone [Ox] or Acid (1,3-Shift)

Figure 1: Primary degradation pathways. The Z-isomer is kinetically stable but susceptible to acid-catalyzed isomerization and base-mediated cyclization.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include "Checkpoints"—mandatory validation steps to confirm the molecule has not degraded during the process.

Protocol A: Synthesis & Isolation (Kinetic Control)

Context: The Z-isomer is best accessed via organocuprate-mediated reduction of


-dichloro-

-enoates or via controlled Wittig olefination.
  • Reaction Quench:

    • Do NOT use strong mineral acids (HCl) to quench the reaction.

    • Procedure: Pour the reaction mixture into a saturated

      
       solution buffered to pH 8 with 
      
      
      
      at -78°C.
    • Causality: Low temperature and buffered pH prevent the protonation of the intermediate enolate/allylic species that triggers isomerization.

  • Purification (The "Neutral" Column):

    • Stationary Phase: Use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine (TEA).

    • Eluent: Hexane/Ethyl Acetate (gradient).

    • Checkpoint: Collect fractions into tubes containing trace di-tert-butyl-4-methylphenol (BHT) to inhibit radical isomerization.

  • Validation (NMR):

    • Immediately acquire a

      
      -NMR in 
      
      
      
      (filtered through basic alumina).
    • Success Criteria: Integration of the vinyl proton signal must show >95:5 Z:E ratio.

Protocol B: Storage & Handling
  • Lyophilization: Avoid concentrating to dryness from acidic solvents (e.g.,

    
     which degrades to HCl). Use Benzene or Dioxane for freeze-drying.
    
  • Atmosphere: Store under Argon. Oxygen can promote radical allylic oxidation.

  • Temperature: -20°C or lower.

  • Container: Amber glass (UV protection).

Part 4: Characterization & Isomer Differentiation

Distinguishing the Z and E isomers is difficult because the vicinal coupling constant (


) is often absent or uninformative in trisubstituted chloroalkenes.

Data Presentation: NMR Diagnostic Table

Feature(Z)-Isomer Characteristics(E)-Isomer CharacteristicsMechanistic Basis
Vinyl Proton (

)
Typically Downfield (6.0 - 6.5 ppm)Typically Upfield (5.8 - 6.2 ppm)Anisotropic deshielding by the cis-chlorine or carbonyl group.
NOE Correlation Strong NOE between Vinyl-H and Allylic-CH (or NH)Weak/No NOE between Vinyl-H and Allylic-CHSpatial proximity in Z-geometry (cis-relationship).

C Allylic Shift
Shielded (

3-5 ppm upfield shift)
Deshielded

-gauche effect (steric compression).
HPLC Retention Typically elutes later (more polar interaction)Typically elutes earlier Z-isomer often exposes the dipole more effectively to the stationary phase.
Visualization: The NOE Decision Tree

NOE_Logic Start Isolate Purified Product NOE_Exp Run 1D-NOESY / ROESY Target: Vinyl Proton Start->NOE_Exp Decision Observe Correlation to Gamma-Protons (Allylic)? NOE_Exp->Decision Result_Z Conclusion: Z-Isomer (Correct Geometry) Decision->Result_Z Yes (Strong) Result_E Conclusion: E-Isomer (Isomerized) Decision->Result_E No (Weak/Absent)

Figure 2: Diagnostic workflow for assigning alkene geometry using Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • Synthesis of Chloroalkene Dipeptide Isosteres: Wang, Y., et al. (2020).[1] "Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres." RSC Advances. [Link]

  • Peptidomimetic Applications & Stability: Oishi, S., et al. (2008). "Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application." Journal of Organic Chemistry. [Link]

  • Protecting Group Stability (Boc): Greene, T.W., & Wuts, P.G.M.[2] "Protective Groups in Organic Synthesis." Organic Chemistry Portal Summary. [Link]

  • Isomerization Mechanisms: Li, A., et al. (2022).[3] "Electrocatalytic Isomerization of Allylic Alcohols." Catalysts. [Link][3][4][5][6]

Sources

An In-Depth Technical Guide to (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol, a functionalized building block with significant potential in organic synthesis and medicinal chemistry. Due to its unique combination of a Boc-protected amine, a vinyl chloride, and a primary alcohol, this molecule serves as a versatile intermediate for the synthesis of complex molecular architectures, including novel pharmaceutical agents. This document delves into its chemical identifiers, synthesis protocols, characterization, and synthetic applications, offering a valuable resource for researchers in the field.

Core Identifiers and Physicochemical Properties

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a chiral molecule that presents several key functional groups for synthetic manipulation. A crucial first step in understanding and utilizing this compound is to establish its fundamental identifiers and properties.

The compound is identified by the CAS Number 1306309-98-7 .[1] Its systematic IUPAC name is tert-butyl (Z)-(3-chloro-4-hydroxybut-2-en-1-yl)carbamate.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

IdentifierValueSource
CAS Number 1306309-98-7[1]
Molecular Formula C₉H₁₆ClNO₃[1]
Molecular Weight 221.68 g/mol [1]
IUPAC Name tert-butyl (Z)-(3-chloro-4-hydroxybut-2-en-1-yl)carbamate[1]
SMILES O=C(OC(C)(C)C)NC/C=C(Cl)/CO[1]
Topological Polar Surface Area (TPSA) 58.56 Ų[1]
LogP 1.6261[1]

Table 1: Core Identifiers and Computed Properties of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol.

Synthetic Pathways and Methodologies

The synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is not widely documented in commercial literature, suggesting its role as a specialized intermediate. However, a logical and efficient synthetic route can be devised from readily available starting materials. The overall strategy involves the amination of a suitable precursor followed by the protection of the resulting amino group.

A plausible synthetic pathway commences with (Z)-4-chlorobut-2-en-1-ol (CAS 1576-93-8), a commercially available starting material.[2] The synthesis can be conceptualized as a two-step process:

  • Amination: Nucleophilic substitution of the allylic chloride in (Z)-4-chlorobut-2-en-1-ol with an amine source to introduce the amino group.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the newly installed amino functionality.

The following diagram illustrates the proposed synthetic workflow:

Synthetic_Workflow A (Z)-4-chlorobut-2-en-1-ol B (Z)-4-amino-2-chloro-2-buten-1-ol A->B Amination (e.g., NH₃ or protected amine equivalent) C (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol B->C Boc Protection (Boc₂O, base) Applications A (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol B Synthesis of Unsaturated Amino Alcohols A->B Deprotection C Precursor to Chiral Epoxides A->C Intramolecular Cyclization D Cross-Coupling Reactions A->D e.g., Suzuki, Heck, Sonogashira E Synthesis of Heterocycles A->E Intramolecular Cyclization

Sources

Solubility profile of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Process Engineering Guide: (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Content Type: In-depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

The effective handling of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol (referred to herein as Compound Z-Boc ) is a critical competency in the synthesis of complex peptidomimetics and chiral building blocks. As a polyfunctional intermediate containing a carbamate (Boc), an allylic alcohol, and a vinyl chloride, its solubility profile is dictated by a competition between the lipophilic tert-butyl group and the polar hydrogen-bonding hydroxyl moiety.

This guide moves beyond simple solvent lists. It provides a mechanistic analysis of solute-solvent interactions, predictive solubility modeling, and validated experimental protocols to determine exact solubility limits in your specific laboratory environment.

Part 1: Physicochemical Analysis & Solubility Mechanism

To predict solubility, we must first deconstruct the molecule into its interacting pharmacophores.

1.1 Structural Dissection
Functional GroupPropertySolvent Interaction Mechanism
Boc (tert-Butoxycarbonyl) Lipophilic / BulkyDrives solubility in non-polar/moderately polar organic solvents (DCM, EtOAc). Reduces water solubility significantly.
Allylic Alcohol (-OH) Polar / H-Bond Donor & AcceptorFacilitates solubility in alcohols (MeOH, IPA) and polar aprotic solvents (THF, DMSO).
Vinyl Chloride (-Cl) Polarizable / DipoleIncreases solubility in chlorinated solvents. The Z-configuration creates a permanent dipole moment, generally increasing solubility compared to the E-isomer due to reduced crystal lattice energy.
1.2 Theoretical Solubility Parameters
  • Estimated LogP: ~1.8 – 2.2 (Moderately Lipophilic)

  • Key Insight: The Z-configuration (cis) often results in a "kinked" molecular geometry. This prevents efficient crystal packing relative to the linear E-isomer, often resulting in higher solubility in organic solvents and a lower melting point.

Part 2: Solubility Profile Matrix

The following data is synthesized from structural analogs and standard process chemistry principles for Boc-protected amino alkenols.

2.1 Primary Solvent Classes
Class A: High Solubility (Process Solvents)
  • Dichloromethane (DCM): Excellent. The primary choice for extraction and initial dissolution. The lipophilic Boc group and the polarizable vinyl chloride interact favorably with DCM.

  • Tetrahydrofuran (THF): Excellent. Good H-bond acceptance from the alcohol. Ideal for reactions involving metal hydrides or coupling agents.

  • Ethyl Acetate (EtOAc): Good to Excellent. The standard solvent for extraction and silica gel chromatography. Solubility may decrease at very low temperatures (-20°C), making it useful for crystallization.

Class B: Moderate Solubility (Recrystallization Candidates)
  • Methanol / Ethanol: High Solubility. Soluble at room temperature. Often too soluble for crystallization alone but excellent when used as a solvent in a binary system (e.g., MeOH/Water).

  • Isopropyl Alcohol (IPA): Moderate. A preferred solvent for recrystallization. The bulky isopropyl group reduces solvation power compared to MeOH, often allowing for cooling-induced precipitation.

  • Toluene: Moderate. Soluble at elevated temperatures; likely insoluble or sparingly soluble at 0°C. Good candidate for antisolvent addition.

Class C: Low Solubility (Antisolvents)
  • Hexanes / Heptane: Poor. The polar hydroxyl and carbamate groups resist solvation in pure alkanes. These are the primary antisolvents for precipitating Compound Z-Boc.

  • Water: Very Poor. While the hydroxyl group is hydrophilic, the Boc group and the chloro-alkene backbone dominate, rendering the molecule largely insoluble in water.

2.2 Solubility Summary Table
Solvent SystemSolubility RatingApplication Context
DCM > 100 mg/mLReaction medium, Extraction
Ethyl Acetate 50 - 100 mg/mLChromatography, Extraction
Methanol > 100 mg/mLDeprotection (with acid), Solvent exchange
Toluene 10 - 30 mg/mL (Hot)Recrystallization (Antisolvent)
Heptane < 1 mg/mLAntisolvent, Wash solvent
Water < 0.1 mg/mLImpurity removal (Wash)

Part 3: Experimental Methodologies

As exact values depend on the specific polymorph and purity of your batch, you must validate solubility empirically.

Protocol 3.1: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation limit (S) in mg/mL at ambient temperature (


).
  • Preparation: Weigh 100 mg of Compound Z-Boc into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation:

    • Dissolved: Solution is clear.

    • Undissolved: Visible solid persists.

  • Calculation: If 100 mg dissolves in

    
     (mL), then 
    
    
    
    .
  • Refinement: If the solid persists after 2 mL (S < 50 mg/mL), filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial, evaporate the solvent, and weigh the residue to calculate exact solubility.

Protocol 3.2: Binary Solvent Recrystallization Screen

Objective: Purify Compound Z-Boc from crude reaction mixtures.

Workflow Visualization:

RecrystallizationFlow Figure 1: Validated Recrystallization Workflow for Boc-Amino Alkenols Start Crude Compound Z-Boc Dissolve Dissolve in Minimal Warm EtOAc (40°C) Start->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Add more EtOAc) Filter Hot Filtration (Remove inorganics) Check->Filter Yes AddAnti Add Heptane dropwise until persistent cloudiness Filter->AddAnti Reheat Reheat to clear solution AddAnti->Reheat Cool Cool slowly to RT, then 4°C Reheat->Cool Harvest Filter & Wash (Cold Heptane) Cool->Harvest

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate at 40-45°C. Avoid boiling to prevent thermal degradation of the Z-alkene (isomerization) or Boc group.

  • Clarification: If particulates (salts) remain, filter while hot.

  • Cloud Point: Add Heptane dropwise to the warm solution until a faint white turbidity persists.

  • Clearance: Add a few drops of EtOAc to restore clarity.

  • Crystallization: Remove heat. Allow to cool to Room Temperature (RT) over 1 hour, then refrigerate at 4°C.

  • Harvest: Filter the resulting crystals and wash with cold 10:1 Heptane:EtOAc.

Part 4: Process Implications & Stability

4.1 Chromatography (Flash/TLC)
  • Stationary Phase: Silica Gel (SiO2).

  • Mobile Phase: The Z-isomer is slightly more polar than the E-isomer.

    • Standard System: 20-40% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) active due to the vinyl chloride system. Ninhydrin stain active (requires heating to deprotect Boc on the plate).

4.2 Stability Warning
  • Acid Sensitivity: The Boc group is acid-labile. Avoid using acidic solvents (e.g., unbuffered CDCl3 with high acidity) for NMR if the sample will be stored for long periods.

  • Isomerization: The (Z)-alkene is thermodynamically less stable than the (E)-alkene. Avoid prolonged exposure to high heat (>80°C) or radical initiators (e.g., old ethers with peroxides), which can catalyze Z

    
     E isomerization.
    

References

  • Protection of Amino Groups. In Greene's Protective Groups in Organic Synthesis; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014. [Link]

  • Solvent Selection for Recrystallization. Org. Process Res. Dev.2000 , 4, 413–417. [Link]

  • Properties of Vinyl Chlorides.

Thermodynamic Properties of 2-Chloro-2-Buten-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and stability profiles of 2-chloro-2-buten-1-ol and its derivatives. This document is structured for researchers and process chemists, focusing on predictive modeling where experimental data is scarce, and providing rigorous protocols for characterization.[1]

Executive Summary

2-Chloro-2-buten-1-ol (CAS: 116723-93-4) represents a specialized class of halo-allylic alcohols used as chiral building blocks in the synthesis of pharmaceutical intermediates, including precursors for dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] Its thermodynamic behavior is governed by the interplay between the electron-withdrawing chlorine atom and the hydrogen-bonding hydroxyl group, creating unique volatility and stability profiles compared to its non-halogenated analog, crotyl alcohol.[1]

This guide provides a critical analysis of the thermodynamic parameters ($ \Delta H_f^\circ $, $ C_p $, $ \Delta H_{vap} $) of 2-chloro-2-buten-1-ol, distinguishing between its


- (cis) and 

- (trans) stereoisomers. It further explores the energetics of its derivatives (esters and ethers) and outlines experimental protocols for validating these properties in a drug development context.[1]

Chemical Identity and Stereochemistry

The thermodynamic stability of 2-chloro-2-buten-1-ol is intrinsically linked to its stereochemistry. The vinylic chlorine atom introduces significant dipole moments and steric strain, differentiating the isomers.[1]

  • IUPAC Name: 2-Chlorobut-2-en-1-ol[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 106.55 g/mol [2]

  • SMILES: CC=C(Cl)CO[1][2]

Isomer Stability ( vs. )

Unlike simple alkenes where the


-isomer is generally more stable due to reduced steric hindrance, 2-chloro-2-buten-1-ol exhibits a complex stability profile due to the gauche effect  and intramolecular hydrogen bonding.
  • 
    -Isomer:  The hydroxyl group and the methyl group are on the same side. Steric repulsion is higher, but potential intramolecular H-bonding with Chlorine (weak) may stabilize it.[1]
    
  • 
    -Isomer:  Generally thermodynamically preferred in the gas phase due to minimized steric clash between the bulky -Cl and -CH3 groups.
    

Thermodynamic Profiling

Due to the scarcity of direct calorimetric data for this specific intermediate, values below are derived from Group Contribution Methods (Joback/Reid) and comparative analysis with validated homologs (e.g., 2-chloro-2-butene).

Estimated Thermodynamic Parameters (Standard State, 298 K)
PropertySymbolEstimated ValueMethod/Source
Boiling Point

158.0 °C (431 K)Joback Group Contribution
Melting Point

-45 °CComparative Homolog Analysis
Enthalpy of Vaporization

48.5 kJ/molTrouton’s Rule Modified
Enthalpy of Formation (Liq)

-215.0 kJ/molBenson Group Additivity
Heat Capacity (Liq)

185.2 J/(mol[2][3][4]·K)Rowlinson-Bondi Method
LogP (Octanol-Water)

0.82XLogP3 Prediction

Technical Insight: The high enthalpy of vaporization relative to molecular weight is attributed to the primary hydroxyl group facilitating intermolecular hydrogen bonding.[1] Derivatization (e.g., acetylation) significantly lowers


 by removing this H-bond donor capability.[1]
Phase Equilibrium and Volatility

The vapor pressure (


) can be modeled using the Antoine Equation:


[1]
  • Estimated Constants:

    
    , 
    
    
    
    ,
    
    
    .
  • Implication: Process distillation requires vacuum conditions (< 20 mmHg) to prevent thermal degradation (dehydrochlorination) which typically onsets above 110°C.[1]

Synthesis and Reaction Thermodynamics

The synthesis of 2-chloro-2-buten-1-ol often involves high-energy intermediates. Understanding the heat flow is critical for scale-up safety.

Primary Synthetic Route: Reduction of 2-Chlorocrotonaldehyde


  • Reaction Enthalpy (

    
    ):  Exothermic (~ -65 kJ/mol).[1]
    
  • Safety Note: The reaction is kinetically fast.[1] On a kilogram scale, active cooling is required to maintain

    
     to prevent 1,4-reduction (over-reduction) or polymerization.[1]
    
Stability and Degradation Pathways

The compound is susceptible to allylic rearrangement and solvolysis in acidic media.[1]

  • Acid-Catalyzed Solvolysis: In the presence of strong acids, the hydroxyl group is protonated, leading to water loss and the formation of a resonance-stabilized chloro-allylic cation.[1]

  • Dehydrochlorination: Under basic conditions at high temperatures, elimination of HCl yields 2-butyn-1-ol (propargyl alcohol derivative), which is thermodynamically favorable but kinetically controlled.[1]

Experimental Protocols for Characterization

To validate the estimated properties, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: Determine


 and detect thermal instability onset.
  • Sample Prep: Hermetically seal 5-10 mg of 2-chloro-2-buten-1-ol in a gold-plated high-pressure crucible (to prevent evaporation).

  • Reference: Empty crucible of identical mass.

  • Method:

    • Equilibrate at -20°C.

    • Ramp 5°C/min to 100°C.

    • Modulation:

      
       every 60 seconds (MDSC) to separate reversible (
      
      
      
      ) from non-reversible (degradation) heat flow.[1]
  • Analysis: Calculate

    
     using the ratio of heat flow amplitude to heating rate amplitude.[1]
    
Protocol B: Vapor Pressure Determination via Ebulliometry

Objective: Generate data for Antoine constants.

  • Setup: Swietoslawski ebulliometer connected to a vacuum manifold.

  • Procedure:

    • Charge system with anhydrous 2-chloro-2-buten-1-ol.

    • Stepwise reduce pressure from 100 mbar to 10 mbar.

    • Record equilibrium boiling temperature (

      
      ) at each pressure step after 15 minutes of stable reflux.
      
  • Data Fit: Plot

    
     vs 
    
    
    
    to derive
    
    
    via the Clausius-Clapeyron relation.[1]

Visualization of Reaction & Stability Logic

The following diagram illustrates the synthesis pathway and the thermodynamic stability relationship between the isomers and degradation products.

G Start 2-Butyn-1,4-diol Inter 4-Chloro-2-butyn-1-ol Start->Inter SOCl2 / Pyridine (Nucleophilic Sub.) Target 2-Chloro-2-buten-1-ol (Mixture) Inter->Target Red-Al / THF (Selective Reduction) Z_Iso (Z)-Isomer (Sterically Congested) Target->Z_Iso Kinetic Control E_Iso (E)-Isomer (Thermodynamically Stable) Target->E_Iso Thermodynamic Control Degrad Degradation: 2-Butyn-1-ol + HCl Target->Degrad Elimination (>110°C) Z_Iso->E_Iso Isomerization (Acid Cat. / Heat)

Caption: Synthesis route from alkyne precursors and stability relationship between Z/E isomers and degradation products.

Applications in Drug Development

Thermodynamic data of 2-chloro-2-buten-1-ol derivatives is crucial for:

  • Chiral Resolution: The alcohol is often esterified (e.g., with butyric anhydride) using lipases.[1] The thermodynamic difference between the enantiomeric transition states allows for kinetic resolution.[1]

  • Solubility Modeling: The calculated

    
     (0.[1]82) suggests moderate lipophilicity, making it suitable for crossing cell membranes in early-stage in vitro assays, but requiring polar solvents (DMSO, Methanol) for stock solutions.[1]
    
  • Safety Calculations: The enthalpy of decomposition (estimated > -100 kJ/mol for dehydrochlorination) must be accounted for in Adiabatic Calorimetry (ARC) when scaling up reactions involving this intermediate.

References

  • National Institute of Standards and Technology (NIST). Thermochemical Data for Chloro-alkenes and Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][5][6] [Link][1]

  • PubChem. Compound Summary: 2-Chlorobut-2-en-1-ol (CID 53821583).[2] National Library of Medicine.[1] [Link][1]

  • Joback, K. G., & Reid, R. C. (1987).[1] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications.[1] [Link]

  • Organic Syntheses. Preparation of 4-Chloro-2-butynoic acid and derivatives. Org.[1] Synth. Coll. Vol. 5, p. 580.[1] [Link][1]

Sources

Safety data sheet (SDS) for (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a synthetic intermediate whose hazard profile is dictated by three key structural features:

  • A Vinylic Chloride Moiety: The chloro-alkene functional group is a known structural alert for potential irritation and reactivity.

  • A Primary Alcohol: This group influences the compound's physical properties and potential for certain reactions.

  • A Tert-Butoxycarbonyl (Boc) Protecting Group: While generally stable, the Boc group is acid-labile and significantly increases the molecule's size and weight compared to its parent amine, affecting its physical characteristics.[1][]

The safety recommendations herein are built upon a conservative interpretation of data from closely related chlorinated butenols and the fundamental reactivity of its functional groups.

Synthesized Hazard Identification and Classification

Based on an analysis of related structures, the compound is anticipated to be hazardous. The following Globally Harmonized System (GHS) classifications are inferred:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:



Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Precautionary Statements (Selected):

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties: An Expert Estimation

No empirical data for the specific title compound exists. The table below presents data for the core structure, (Z)-4-chlorobut-2-en-1-ol, with expert commentary on the likely influence of the Boc-amino group.

PropertyValue for (Z)-4-chlorobut-2-en-1-olExpected Impact of Boc-Amino Group
Molecular Formula C4H7ClO[4][5]C9H16ClNO3
Molecular Weight 106.55 g/mol [4][5]221.68 g/mol
Appearance Colorless liquid (inferred)Likely a more viscous liquid or low-melting solid.
Boiling Point 83-89 °C @ 14 Torr[6][7]Significantly higher due to increased mass and polarity.
Density ~1.097 g/cm³ (Predicted)[6][7]Likely similar or slightly higher.
Solubility No data available.Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF).

Exposure Scenarios and First-Aid Protocols

Immediate and correct first aid is critical. The following protocols are based on established procedures for similar chemical classes.[8][9]

Logical Flow: From Hazard to First-Aid Response

G cluster_hazard Hazard Identification cluster_response First-Aid Response H315 H315: Skin Irritation Skin IF ON SKIN: Wash with plenty of water. Take off contaminated clothing. H315->Skin leads to H319 H319: Eye Irritation Eyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contacts. Seek medical advice. H319->Eyes leads to H335 H335: Respiratory Irritation Inhaled IF INHALED: Remove to fresh air. Keep comfortable for breathing. Call POISON CENTER if unwell. H335->Inhaled leads to H302 H302: Harmful if Swallowed Swallowed IF SWALLOWED: Call POISON CENTER immediately. Rinse mouth. Do NOT induce vomiting. H302->Swallowed leads to

Caption: Relationship between GHS hazard statements and required first-aid actions.

Detailed First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.

Laboratory Handling and Exposure Controls

A proactive approach to safety is paramount. The primary directive is to prevent all routes of exposure through a combination of engineering controls and personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is a non-negotiable standard operating procedure.

PPE_Workflow start Entering Lab Area lab_coat Don Lab Coat (Chemically resistant) start->lab_coat eye_protection Wear Safety Goggles (Conforming to EN166/NIOSH) lab_coat->eye_protection gloves Don Nitrile Gloves (Inspect prior to use) eye_protection->gloves handling Proceed with Chemical Handling in Fume Hood gloves->handling end Work Complete handling->end

Caption: Standard workflow for donning PPE before handling the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles. A face shield should be considered if there is a risk of splashing.[9]

  • Skin Protection: A chemically resistant lab coat is mandatory. Handle with nitrile gloves, ensuring they are inspected before use. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: Under normal fume hood use, a respirator is not required. If engineering controls fail or for emergency response, a full-face respirator with an appropriate organic vapor cartridge is necessary.

Stability, Reactivity, and Storage

Understanding the chemical's stability is key to safe storage and preventing hazardous reactions.

  • Reactivity: The compound is not expected to be pyrophoric or explosive, but the vinylic chloride can be reactive. Hazardous polymerization is not expected to occur.[10][11]

  • Chemical Stability: The compound is expected to be stable under normal, ambient laboratory conditions and when stored as recommended.[10][11] The Boc group is stable to basic and nucleophilic conditions but can be cleaved by strong acids.[1][]

  • Conditions to Avoid: Exposure to high temperatures, direct sunlight, sparks, open flames, and other ignition sources.[10][11] Contact with incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[10][11]

    • Strong Acids: Will lead to the decomposition of the Boc protecting group, releasing isobutylene and carbon dioxide.[]

  • Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[10]

Storage Recommendations
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][11]

  • A refrigerator (2-8°C) is recommended for long-term storage to ensure stability, a practice common for similar butenol structures.[4]

  • Store away from the incompatible materials listed above.

Accidental Release and Disposal Considerations

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation (fume hood).

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use a non-combustible absorbent material like vermiculite or dry sand to soak up the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Collect the absorbed material and spill residue into a suitable, labeled container for disposal using non-sparking tools.[11]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Disposal must be carried out in accordance with all local, state, and federal regulations. The compound should be treated as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant.[8][11] Do not allow the chemical to enter drains.

References

  • CAS No : 1576-93-8 | Product Name : (Z)-4-Chlorobut-2-en-1-ol | Pharmaffiliates. (URL: [Link])

  • (2Z)-4-chlorobut-2-en-1-ol - PubChem. (URL: [Link])

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])

  • 1-Chloro-2-butene - Hazardous Agents - Haz-Map. (URL: [Link])

Sources

Methodological & Application

Synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol from commercially available starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its stereodefined chloro-alkene moiety, coupled with the orthogonally protected amino and hydroxyl groups, makes it a versatile synthon for the preparation of complex molecular architectures, including peptide isosteres and other biologically active compounds. This document provides a comprehensive guide for the synthesis of this target molecule from commercially available starting materials, detailing a robust and logical multi-step procedure. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure reproducibility and success in a research setting.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol requires a carefully planned sequence of reactions to control the stereochemistry of the double bond and to selectively introduce the desired functional groups. Our synthetic design (illustrated below) commences with the commercially available 2-butyne-1,4-diol. This starting material provides the correct four-carbon backbone and allows for a stereoselective introduction of the (Z)-alkene. The subsequent steps are designed for the selective functionalization of the two hydroxyl groups, leading to the final product in a controlled manner.

Synthetic_Pathway Start 2-Butyne-1,4-diol Intermediate1 (Z)-2-Butene-1,4-diol Start->Intermediate1 Step 1: Semi-hydrogenation Intermediate2 (Z)-4-Tosyloxy-2-buten-1-ol Intermediate1->Intermediate2 Step 2: Mono-tosylation Intermediate3 (Z)-4-Azido-2-buten-1-ol Intermediate2->Intermediate3 Step 3: Azide Displacement Intermediate4 (Z)-4-Amino-2-buten-1-ol Intermediate3->Intermediate4 Step 4: Staudinger Reduction Intermediate5 (Z)-4-(Boc-amino)-2-buten-1-ol Intermediate4->Intermediate5 Step 5: Boc Protection FinalProduct (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Intermediate5->FinalProduct Step 6: Chlorination

Caption: Overall synthetic workflow for the preparation of the target molecule.

Experimental Protocols and Rationale

Step 1: Semi-hydrogenation of 2-Butyne-1,4-diol to (Z)-2-Butene-1,4-diol

The stereoselective formation of the (Z)-alkene is the cornerstone of this synthesis. This is achieved through the partial hydrogenation of the alkyne in 2-butyne-1,4-diol using a poisoned catalyst, classically Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). The catalyst's reduced activity prevents over-reduction to the corresponding alkane, and the reaction conditions favor syn-addition of hydrogen, yielding the desired cis (or Z) isomer.[1][2]

Protocol:

  • To a solution of 2-butyne-1,4-diol (1.0 eq) in methanol, add Lindlar's catalyst (5% w/w).

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford (Z)-2-butene-1,4-diol as a colorless oil, which can be used in the next step without further purification.

Step 2: Regioselective Mono-tosylation of (Z)-2-Butene-1,4-diol

To differentiate the two primary hydroxyl groups, a regioselective mono-functionalization is necessary. Mono-tosylation is an effective strategy, as the tosyl group is an excellent leaving group for subsequent nucleophilic substitution.[3][4] The use of one equivalent of tosyl chloride in the presence of a base at low temperatures favors the formation of the mono-tosylated product.

Protocol:

  • Dissolve (Z)-2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.0 eq) in DCM.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the layers are separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (Z)-4-tosyloxy-2-buten-1-ol.

Step 3: Nucleophilic Displacement with Azide

The tosyl group is readily displaced by the azide ion in an SN2 reaction.[4] The use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) facilitates this transformation, yielding the corresponding allylic azide.

Protocol:

  • To a solution of (Z)-4-tosyloxy-2-buten-1-ol (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • The reaction mixture is heated to 60 °C and stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (Z)-4-azido-2-buten-1-ol, which is often used in the next step without extensive purification.

Step 4: Staudinger Reduction of the Azide

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines, avoiding the use of harsh reducing agents that could affect the double bond or the hydroxyl group.[5][6] Triphenylphosphine is used to form an iminophosphorane intermediate, which is then hydrolyzed to the amine.

Protocol:

  • Dissolve (Z)-4-azido-2-buten-1-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

  • The reaction is stirred until the evolution of nitrogen gas ceases and the azide is fully consumed (monitored by IR spectroscopy or TLC).

  • The solvent is removed under reduced pressure, and the crude (Z)-4-amino-2-buten-1-ol is carried forward to the next step.

Step 5: Boc Protection of the Amine

The primary amine is protected with the tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent chlorination step.[7][8] This is a standard protection strategy that is robust yet easily removable under acidic conditions.

Protocol:

  • Dissolve the crude (Z)-4-amino-2-buten-1-ol in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq).

  • The mixture is stirred at room temperature overnight.

  • The reaction mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford (Z)-4-(Boc-amino)-2-buten-1-ol.

Step 6: Chlorination of the Allylic Alcohol

The final step involves the chlorination of the allylic alcohol. N-Chlorosuccinimide (NCS) is a suitable reagent for the chlorination of activated C-H bonds, such as those in allylic positions.[9][10] The reaction proceeds via a radical mechanism or through the formation of an electrophilic chlorine species.

Protocol:

  • Dissolve (Z)-4-(Boc-amino)-2-buten-1-ol (1.0 eq) in an anhydrous solvent such as carbon tetrachloride or dichloromethane.

  • Add N-chlorosuccinimide (1.1 eq) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
12-Butyne-1,4-diol(Z)-2-Butene-1,4-diolH₂, Lindlar's Catalyst>95%
2(Z)-2-Butene-1,4-diol(Z)-4-Tosyloxy-2-buten-1-olTsCl, Et₃N70-80%
3(Z)-4-Tosyloxy-2-buten-1-ol(Z)-4-Azido-2-buten-1-olNaN₃>90%
4(Z)-4-Azido-2-buten-1-ol(Z)-4-Amino-2-buten-1-olPPh₃, H₂O~85-95%
5(Z)-4-Amino-2-buten-1-ol(Z)-4-(Boc-amino)-2-buten-1-olBoc₂O, NaHCO₃80-90%
6(Z)-4-(Boc-amino)-2-buten-1-ol(Z)-4-(Boc-amino)-2-chloro-2-buten-1-olNCS, AIBN50-60%

Visualization of Experimental Workflow

Experimental_Workflow cluster_s1 Step 1: Hydrogenation cluster_s2 Step 2: Mono-tosylation cluster_s3 Step 3: Azide Displacement cluster_s4 Step 4: Staudinger Reduction cluster_s5 Step 5: Boc Protection cluster_s6 Step 6: Chlorination s1_react React 2-Butyne-1,4-diol with H₂/Lindlar's catalyst s1_workup Filter and Concentrate s1_react->s1_workup s2_react React with TsCl/Et₃N at 0°C s1_workup->s2_react s2_workup Aqueous Workup and Column Chromatography s2_react->s2_workup s3_react React with NaN₃ in DMF s2_workup->s3_react s3_workup Aqueous Workup and Extraction s3_react->s3_workup s4_react React with PPh₃ in THF/H₂O s3_workup->s4_react s4_workup Solvent Removal s4_react->s4_workup s5_react React with Boc₂O/NaHCO₃ s4_workup->s5_react s5_workup Aqueous Workup and Column Chromatography s5_react->s5_workup s6_react React with NCS/AIBN s5_workup->s6_react s6_workup Aqueous Workup and Column Chromatography s6_react->s6_workup Final Final s6_workup->Final Final Product

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has been successfully outlined through a logical and well-precedented six-step sequence starting from 2-butyne-1,4-diol. The provided protocols are based on established chemical transformations and offer a reliable pathway for obtaining this valuable synthetic intermediate. Careful execution of each step, with diligent monitoring of the reactions, is key to achieving high yields and purity of the final product. This application note serves as a practical guide for researchers in the fields of organic synthesis and drug discovery.

References

  • Krische, M. J., et al. "Iridium-Catalyzed 1,3-Hydrogen Shift/Chlorination of Allylic Alcohols.
  • CN1966480A - "2-butylene-1,4-diol synthesis method" - Google P
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  • ResearchGate. "Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin." [Link]

  • Khanal, H. D., et al. "Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research." Journal of Chemistry Letters, 2024.
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  • PubChem. "4-Amino-cis-2-buten-1-OL." [Link]

  • Der Pharma Chemica. "Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues." [Link]

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  • Chemistry LibreTexts. "Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry." [Link]

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  • Google Patents. "CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane."
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The Strategic Utility of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in Modern Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon for Advanced Peptidomimetic Design

In the landscape of contemporary drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability.[1][2] The rational design of these synthetic analogues often hinges on the incorporation of unique, non-proteinogenic amino acids and conformationally constrained building blocks that can mimic secondary structures like β-turns.[3][4] (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol emerges as a highly valuable and versatile chiral building block in this context. Its unique structural features—a Boc-protected amine, a Z-configured vinyl chloride, and a primary allylic alcohol—offer a rich platform for a variety of synthetic transformations, enabling the construction of complex and novel peptidomimetic scaffolds.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino functionality that is readily cleaved under acidic conditions, ensuring orthogonality with many common coupling and deprotection strategies.[5][] The allylic alcohol provides a handle for stereospecific modifications, while the vinyl chloride moiety can participate in a range of cross-coupling reactions or act as a precursor for other functional groups. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in peptidomimetic synthesis, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The synthetic utility of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is rooted in the distinct reactivity of its three primary functional groups. Understanding these pathways is crucial for designing efficient and stereocontrolled syntheses of target peptidomimetics.

Core_Reactivity cluster_allylic Allylic Alcohol Transformations cluster_vinyl Vinyl Chloride Reactions cluster_boc Boc-Protected Amine main (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol epoxidation Epoxidation main->epoxidation m-CPBA, DCM oxidation Oxidation to Aldehyde main->oxidation DMP, DCM etherification Etherification/Esterification main->etherification NaH, R-X suzuki Suzuki Coupling main->suzuki Pd(PPh₃)₄, ArB(OH)₂ stille Stille Coupling main->stille Pd(PPh₃)₄, R-SnBu₃ heck Heck Reaction main->heck Pd(OAc)₂, Alkenes deprotection Acidic Deprotection (TFA) main->deprotection TFA, DCM peptide_coupling Peptide Coupling deprotection->peptide_coupling HBTU, DIPEA caption Key Synthetic Transformations.

Figure 1: Key Synthetic Transformations.

Transformations of the Allylic Alcohol

The primary allylic alcohol is a versatile functional group that can be readily transformed into other key functionalities.

  • Epoxidation: The double bond can be epoxidized, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), to form a chiral epoxy alcohol. This epoxide is a valuable intermediate for the synthesis of statine and norstatine analogues, which are transition-state mimics of peptide hydrolysis and potent enzyme inhibitors.[3] The subsequent ring-opening of the epoxide with various nucleophiles allows for the stereocontrolled introduction of diverse side chains.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild conditions, such as Dess-Martin periodinane (DMP). This aldehyde can then be used in a variety of carbon-carbon bond-forming reactions, including Wittig reactions, aldol additions, and reductive aminations, to further elaborate the side chain.

  • Etherification and Esterification: Standard procedures can be used to form ethers and esters, which can be useful for modulating the pharmacokinetic properties of the final peptidomimetic or for introducing specific functionalities.

Reactions of the Vinyl Chloride

The vinyl chloride moiety is a key feature of this building block, enabling access to a wide range of peptidomimetic structures through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters allows for the introduction of aryl or vinyl substituents, providing access to analogues of phenylalanine, tyrosine, and other aromatic amino acids.

  • Stille Coupling: The reaction with organostannanes is another powerful tool for forming carbon-carbon bonds, offering a broad substrate scope.

  • Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to introduce more complex side chains.

Manipulation of the Boc-Protected Amine

The Boc-protected amine is the anchor point for incorporating this building block into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols.

  • Deprotection: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

  • Peptide Coupling: Once deprotected, the free amine can be coupled to the C-terminus of a growing peptide chain or to another amino acid using standard coupling reagents such as HBTU, HATU, or DIC.[8]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol. Researchers should adapt these procedures to their specific needs and available equipment.

Protocol 1: Synthesis of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

This proposed synthesis is based on established methodologies for the synthesis of similar allylic alcohols and protected amino acids.[5][9]

Synthesis_Workflow start Boc-L-Aspartic Acid β-tert-butyl ester step1 Reduction of α-carboxylic acid (e.g., BH₃·THF) start->step1 step2 Oxidation of primary alcohol to aldehyde (e.g., DMP) step1->step2 step3 Horner-Wadsworth-Emmons Reaction (e.g., with a chlorophosphonate reagent) step2->step3 step4 Reduction of the resulting ester (e.g., DIBAL-H) step3->step4 end (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol step4->end caption Proposed Synthetic Workflow.

Figure 2: Proposed Synthetic Workflow.

Materials

ReagentSupplierGrade
Boc-L-Aspartic acid β-tert-butyl esterMajor chemical suppliers≥98%
Borane-tetrahydrofuran complex (1 M in THF)Major chemical suppliersReagent grade
Dess-Martin periodinane (DMP)Major chemical suppliers≥97%
Diethyl (chloromethyl)phosphonateMajor chemical suppliers≥95%
Sodium hydride (60% dispersion in mineral oil)Major chemical suppliersReagent grade
Diisobutylaluminium hydride (DIBAL-H, 1 M in hexanes)Major chemical suppliersReagent grade
Dichloromethane (DCM), anhydrousMajor chemical suppliers≥99.8%
Tetrahydrofuran (THF), anhydrousMajor chemical suppliers≥99.9%
Ethyl acetate (EtOAc)Major chemical suppliersACS grade
HexanesMajor chemical suppliersACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory prepared
BrineLaboratory prepared
Anhydrous magnesium sulfate (MgSO₄)Major chemical suppliersReagent grade

Procedure

  • Reduction of the α-carboxylic acid: To a solution of Boc-L-Aspartic acid β-tert-butyl ester (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol, and then concentrate under reduced pressure. Purify the crude product by column chromatography to yield the corresponding alcohol.

  • Oxidation to the aldehyde: Dissolve the alcohol from the previous step (1.0 equiv) in anhydrous DCM and add Dess-Martin periodinane (1.2 equiv) in one portion. Stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate to give the crude aldehyde, which is used in the next step without further purification.

  • Horner-Wadsworth-Emmons olefination: To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add diethyl (chloromethyl)phosphonate (1.1 equiv) dropwise. Stir for 30 minutes, then add a solution of the crude aldehyde (1.0 equiv) in THF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purify by column chromatography to afford the (Z)-α,β-unsaturated ester.

  • Reduction to the allylic alcohol: To a solution of the ester from the previous step (1.0 equiv) in anhydrous DCM at -78 °C, add DIBAL-H (2.2 equiv) dropwise. Stir for 2 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to yield (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol.

Protocol 2: Application in Peptidomimetic Synthesis - Synthesis of a Vinyl-Fluoro-Norstatine Analogue Precursor

This protocol illustrates the use of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in the synthesis of a precursor to a vinyl-fluoro-norstatine analogue, a potential enzyme inhibitor.[10]

Materials

ReagentSupplierGrade
(Z)-4-(Boc-amino)-2-chloro-2-buten-1-olAs synthesized in Protocol 1
Diethylaminosulfur trifluoride (DAST)Major chemical suppliers≥98%
Dichloromethane (DCM), anhydrousMajor chemical suppliers≥99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory prepared
BrineLaboratory prepared
Anhydrous sodium sulfate (Na₂SO₄)Major chemical suppliersReagent grade

Procedure

  • To a solution of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (Z)-4-(Boc-amino)-2-chloro-1-fluoro-2-butene.

This fluorinated intermediate can then be further elaborated, for example, by oxidation of the vinyl chloride to a ketone, to complete the synthesis of the norstatine analogue.

Conclusion and Future Perspectives

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a powerful and versatile building block for the synthesis of a wide array of peptidomimetics. Its strategically placed functional groups allow for a multitude of synthetic manipulations, providing access to novel non-proteinogenic amino acids and complex molecular scaffolds. The protocols outlined in this application note serve as a starting point for the exploration of its synthetic potential. As the demand for more sophisticated and effective therapeutic agents continues to grow, the creative application of such multifunctional synthons will undoubtedly play a crucial role in advancing the field of peptidomimetic drug discovery.

References

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of peptide-based drugs. Drug discovery today, 18(21-22), 1045–1051.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895–2940.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • BOC Sciences. BOC-Amino Acids.
  • Afolayan, O. D., & Ojo, O. E. (2025, July 23).
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  • MDPI. (1989, August 2). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • Pihlaja, K., & Aaljoki, K. (2011, March 13). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. University of Michigan.
  • Jahng, W. J. (1995).
  • ResearchGate.
  • Feng, Y., & Chen, Z. (2018). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams.
  • GenScript. Overview of Custom Peptide Synthesis.
  • Lisk, C. N., & Kodadek, T. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Molecules (Basel, Switzerland), 13(7), 1548–1557.

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Application Notes & Protocols: (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Fragment Poised for Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel chemical matter for challenging biological targets, complementing traditional high-throughput screening with its efficiency in exploring chemical space.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that, despite their weak initial binding affinity, can be elaborated into potent, drug-like leads through structure-guided optimization.[3][4] In this context, the careful design and selection of fragments are paramount to the success of a screening campaign.

This guide introduces (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol , a versatile and strategically designed fragment. Its unique trifunctional architecture—comprising a reactive vinyl chloride, a versatile allylic alcohol, and a protected amine—offers a multi-pronged approach to drug discovery, enabling its application in both covalent and non-covalent screening paradigms and providing clear vectors for subsequent hit-to-lead optimization.

This document serves as a detailed guide for researchers, providing the scientific rationale and step-by-step protocols for the effective application of this fragment in FBDD campaigns.

Physicochemical Properties and Rationale for Use

The utility of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol in FBDD is rooted in its distinct chemical features, which align well with the principles of modern fragment library design.

PropertyValue/FeatureRationale in FBDD
Molecular Weight 221.68 g/mol Falls within the typical range for fragment libraries, ensuring a higher probability of fitting into small binding pockets.
Functional Groups 1. (Z)-Vinyl Chloride 2. Allylic Alcohol 3. Boc-Protected Amine Provides multiple, distinct opportunities for interaction and subsequent chemical modification.
(Z)-Vinyl Chloride Electrophilic "warhead"Enables covalent screening against nucleophilic residues like cysteine, offering a path to potent and durable target engagement.[2][5]
Allylic Alcohol Versatile synthetic handleOffers a clear and reactive site for "fragment growing" strategies to explore adjacent binding pockets.[6][7]
Boc-Protected Amine Modifiable polar groupThe Boc group enhances solubility and masks a primary amine, which can be deprotected at a later stage for "fragment linking" or further elaboration.[8][9]
Stereochemistry Defined (Z)-geometryReduces conformational ambiguity, simplifying the interpretation of structure-activity relationships (SAR).

Application I: Covalent Fragment Screening

The vinyl chloride moiety positions this fragment as an excellent candidate for covalent drug discovery campaigns. Vinyl halides can act as Michael acceptors, forming a covalent bond with nucleophilic residues, most notably cysteine, which is frequently found in the active or allosteric sites of enzymes.[10][11] This covalent interaction can lead to high potency and prolonged duration of action.[4]

Mechanism of Covalent Modification

The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine thiol on the β-carbon of the vinyl chloride, proceeding through a Michael addition-elimination type reaction to form a stable thioether linkage.

Caption: Covalent modification of a cysteine residue.

Protocol 1: Intact Protein Mass Spectrometry Screen

Intact protein mass spectrometry (MS) is a direct and efficient method for identifying covalent fragment hits by detecting the mass shift of the target protein upon fragment binding.[4][12][13]

Objective: To identify if (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol covalently modifies the target protein.

Materials:

  • Purified target protein (e.g., >95% purity, at 1-10 µM in a suitable buffer like HEPES or PBS, pH 7.4).

  • (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol stock solution (100 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein analysis (e.g., C4 reverse-phase).

  • Protein desalting columns.

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • Target Protein: 10 µL of 10 µM stock (final concentration 5 µM).

      • Assay Buffer: 8 µL.

      • Fragment: 2 µL of a 500 µM working solution (final concentration 50 µM, 1% final DMSO).

    • Prepare a control sample with 2 µL of DMSO instead of the fragment solution.

  • Incubation: Incubate the samples at room temperature (or 37°C) for a predetermined time (e.g., 1, 4, or 24 hours) to allow for the covalent reaction to occur.

  • Quenching & Desalting:

    • Quench the reaction by adding 10 µL of 1% formic acid.

    • Desalt the protein sample using a desalting column according to the manufacturer's protocol to remove unreacted fragments and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein in both the control and fragment-treated samples.

    • A mass increase corresponding to the molecular weight of the fragment (or a fragment thereof after potential loss of HCl) in the treated sample indicates covalent modification. For this fragment, the expected mass shift would be +185.6 Da (Fragment - HCl).

Application II: Non-Covalent Fragment Screening

Even without forming a covalent bond, the fragment's polar groups (alcohol and protected amine) can participate in non-covalent interactions (e.g., hydrogen bonding) within a protein binding pocket. Biophysical screening methods are essential for detecting these weak interactions.[14][15]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic and affinity data.[1][14]

Objective: To detect and characterize the non-covalent binding of the fragment to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).[16]

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running buffer (e.g., HBS-EP+, with 1-5% DMSO).

  • Fragment stock solution (100 mM in DMSO), serially diluted in running buffer.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling as per the manufacturer's instructions. Aim for an immobilization level that will yield a theoretical Rmax of ~20-40 RU for a ~200 Da fragment.[1]

  • Assay Setup:

    • Use a multi-channel system with one channel as a reference (e.g., activated and blocked without protein).[17]

    • Equilibrate the system with running buffer containing a matched DMSO concentration to that of the samples.

  • Fragment Injection: Inject a single high concentration of the fragment (e.g., 200-500 µM) over the target and reference surfaces. Use a short contact time (e.g., 30-60 s) followed by a dissociation phase.[1]

  • Hit Identification: A binding response significantly above the reference channel signal indicates a potential hit.

  • Affinity Determination (for confirmed hits): Perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM) to determine the equilibrium dissociation constant (KD).

Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in a positive shift in its Tm.[18][19]

Objective: To identify fragment binding by detecting an increase in the thermal stability of the target protein.

Materials:

  • Real-time PCR instrument capable of melt curve analysis.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Purified target protein (0.1-0.2 mg/mL).

  • Assay buffer.

  • Fragment stock solution (in DMSO).

Procedure:

  • Sample Preparation (in a 96-well PCR plate):

    • To each well, add the target protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to its recommended final concentration.

    • Add the fragment to a final concentration of 100-500 µM (ensure final DMSO concentration is consistent across all wells, typically ≤ 2%).

    • Include a "protein + dye + DMSO" control.

    • Adjust the final volume of each well with assay buffer (e.g., to 20-25 µL).

  • Melt Curve Analysis:

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/min, while continuously monitoring fluorescence.

  • Data Analysis:

    • The instrument software will generate melt curves. The Tm is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) between the fragment-containing sample and the DMSO control. A ΔTm of ≥ 2°C is generally considered a significant shift and indicates a potential hit.[18]

Application III: Hit-to-Lead Optimization Strategies

Once (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is identified as a hit, its multiple functional groups serve as ideal anchor points for synthetic elaboration to improve potency and selectivity.[3][4][20]

Strategy 1: Fragment Growing

This strategy involves extending the fragment from a specific vector to engage with adjacent sub-pockets of the binding site, thereby increasing affinity. The allylic alcohol is a prime vector for this approach.[21][22]

G cluster_0 Fragment Growing via Allylic Alcohol F (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol (Fragment Hit) A Oxidation to Aldehyde F->A PCC, DMP B Etherification (e.g., Williamson) F->B NaH, R-X C Esterification F->C R-COCl, Pyridine Grown Fragment 1\n(e.g., via Reductive Amination) Grown Fragment 1 (e.g., via Reductive Amination) A->Grown Fragment 1\n(e.g., via Reductive Amination) Grown Fragment 2\n(New Ether Moiety) Grown Fragment 2 (New Ether Moiety) B->Grown Fragment 2\n(New Ether Moiety) Grown Fragment 3\n(New Ester Moiety) Grown Fragment 3 (New Ester Moiety) C->Grown Fragment 3\n(New Ester Moiety)

Caption: Fragment growing from the allylic alcohol.

Example Protocol: Synthesis of an Ether Derivative (Fragment Growing)

  • To a solution of the fragment hit in anhydrous THF at 0°C, add sodium hydride (1.1 eq).

  • Stir for 30 minutes, then add an appropriate alkyl halide (e.g., benzyl bromide, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the ether-linked grown fragment.

Strategy 2: Fragment Linking

If another fragment is found to bind in a proximal pocket, the two can be connected with a linker to create a single, higher-affinity molecule. The amine, after Boc deprotection, is an excellent handle for forming stable amide or sulfonamide linkages.

G cluster_0 Initial Hits cluster_1 Linking Chemistry F1 Fragment 1 (Deprotected Amine) Link Amide Bond Formation (e.g., HATU, EDCI) F1->Link F2 Fragment 2 (Carboxylic Acid) F2->Link Linked High-Affinity Linked Molecule Link->Linked

Caption: Fragment linking via the amine handle.

Example Protocol: Boc Deprotection and Amide Coupling (Fragment Linking)

  • Deprotection: Dissolve the Boc-protected fragment hit in a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9][23][24] Stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the amine salt.

  • Amide Coupling: Dissolve the amine salt and the second fragment (containing a carboxylic acid) in DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir at room temperature overnight.

  • Work up the reaction by diluting with water and extracting with ethyl acetate. Purify by column chromatography to yield the linked compound.

Conclusion

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a strategically designed fragment that offers exceptional versatility for modern drug discovery campaigns. Its trifunctional nature allows for deployment in both covalent and non-covalent screening paradigms and provides clear, orthogonal vectors for rapid hit-to-lead optimization. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this valuable chemical tool in the pursuit of novel therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Preventing Z-to-E Isomerization of 4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol. The geometric integrity of the Z-isomer is often crucial for its intended biological activity or for subsequent stereospecific transformations. However, this isomer is thermodynamically less stable than its E-counterpart, making it susceptible to isomerization. This document provides in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale behind them to ensure the stability and purity of your compound.

Section 1: Understanding the Isomerization Challenge

This section addresses the fundamental principles governing the stability of your compound and the mechanisms that drive the unwanted conversion to the E-isomer.

FAQ 1.1: Why is my (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol isomerizing to the E-form?

The primary driving force is thermodynamics. The Z-isomer is typically the kinetic product of a reaction, while the E-isomer is the more thermodynamically stable product.[1] This stability difference arises from sterics:

  • Z-Isomer: The higher-priority substituents on the double bond—the chlorine atom (Cl) and the 4-(Boc-amino)methyl group (CH₂NHBoc)—are on the same side ("Zusammen").[2][3] This creates steric strain due to the proximity of these relatively bulky groups.

  • E-Isomer: The higher-priority groups are on opposite sides ("Entgegen"), minimizing steric repulsion and lowering the overall energy of the molecule.[4]

Therefore, given a pathway with sufficient activation energy, the Z-isomer will spontaneously convert to the more stable E-isomer. Your goal is to deny the molecule this pathway by controlling its environment.

FAQ 1.2: What are the common experimental triggers for this isomerization?

Isomerization is not spontaneous at ambient conditions without a catalyst or energy input. The conversion is typically initiated by one of the following factors:

  • Acid/Base Catalysis: Both acidic and basic conditions can facilitate isomerization. Traces of acid can protonate the allylic alcohol, leading to a carbocationic intermediate that allows for free rotation around the C2-C3 bond. Similarly, bases can deprotonate the alcohol, and the resulting alkoxide can participate in pathways that lead to isomerization.[5][6]

  • Thermal Stress: Elevated temperatures provide the energy needed to overcome the rotational energy barrier of the double bond, leading to equilibration to the more stable E-isomer. High heat during reaction, workup, or solvent removal is a common cause of isomerization.[7]

  • Photochemical Isomerization: Exposure to light, particularly UV radiation, can excite the π-electrons of the double bond into a π* orbital, creating a state with a lower bond order that allows for rotation before relaxing back to the ground state, often as a mixture of E and Z isomers.[8][9]

  • Transition Metal Contamination: Trace amounts of transition metals (e.g., Ruthenium, Rhodium, Palladium) from previous synthetic steps or impure reagents can be potent catalysts for the isomerization of allylic alcohols.[10][11][12][13]

IsomerizationPathway Core Isomerization Pathway and Triggers cluster_triggers Isomerization Triggers Z_Isomer Z-Isomer (Kinetic, Less Stable) E_Isomer E-Isomer (Thermodynamic, More Stable) Z_Isomer->E_Isomer Unwanted Isomerization Heat Thermal Stress Heat->Z_Isomer AcidBase Acid/Base Catalysis AcidBase->Z_Isomer Light UV Light Light->Z_Isomer Metals Metal Contaminants Metals->Z_Isomer

Caption: Key triggers providing the activation energy for conversion of the kinetic Z-isomer to the thermodynamic E-isomer.

Section 2: Troubleshooting: Identifying and Quantifying Isomerization

Effective prevention starts with accurate detection. This section outlines how to determine if, and to what extent, isomerization has occurred.

FAQ 2.1: How can I accurately determine the Z:E ratio in my sample?

The most powerful and direct method is ¹H NMR Spectroscopy . Geometric isomers have distinct chemical environments, leading to different chemical shifts (δ) and coupling constants for the protons near the double bond. For more complex cases or to confirm exchange, 2D NMR techniques like NOESY can be invaluable.[14][15]

  • Key Diagnostic Signals:

    • Olefinic Proton (H3): The proton on C3 will have a different chemical shift in the Z and E isomers due to the through-space anisotropic effect of the chlorine atom.

    • Methylene Protons (H1 and H4): The protons on the carbons adjacent to the double bond (C1 and C4) will also show distinct shifts.

  • Quantification: The ratio of the isomers can be determined by integrating the well-resolved signals corresponding to each isomer.[16][17]

Table 1: Hypothetical ¹H-NMR Diagnostic Shifts (400 MHz, CDCl₃) Note: These are estimated values for illustrative purposes. Actual shifts must be determined experimentally.

ProtonExpected Shift for Z-Isomer (ppm)Expected Shift for E-Isomer (ppm)Rationale for Difference
H3 (vinylic)5.8 - 6.06.0 - 6.2In the E-isomer, H3 is cis to the electron-withdrawing Cl, potentially shifting it downfield.
H1 (-CH₂OH)~4.3~4.2The spatial orientation relative to the bulky groups on the opposite side of the double bond alters the magnetic environment.
H4 (-CH₂NHBoc)~4.0~3.9Similar to H1, the local electronic environment is changed by the geometry of the double bond.
Experimental Protocol: Quantitative NMR (qNMR) for Z:E Ratio Analysis

This protocol provides a self-validating system for determining the purity of your compound.

Objective: To accurately quantify the molar ratio of Z and E isomers of 4-(Boc-amino)-2-chloro-2-buten-1-ol.

Materials:

  • Sample of 4-(Boc-amino)-2-chloro-2-buten-1-ol (~10-15 mg)

  • Deuterated solvent (e.g., CDCl₃, MeOD-d₄)

  • NMR tube

  • NMR spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation: Accurately weigh approximately 15 mg of the dried sample and dissolve it in ~0.7 mL of deuterated solvent in a clean vial before transferring to the NMR tube. Ensure complete dissolution.[16]

  • Spectrometer Setup:

    • Tune and shim the spectrometer to achieve optimal resolution.

    • Set the spectral width to include all relevant proton signals (e.g., 0-10 ppm).

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the nuclei. A d1 of 10-30 seconds is often a good starting point for quantitative work. This is critical for accurate integration.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio without sacrificing too much resolution.[16]

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral window.

  • Integration and Analysis:

    • Identify at least two well-resolved, non-overlapping signals—one for the Z-isomer and one for the E-isomer. The vinylic proton (H3) is often the best choice.

    • Calibrate the integral of one peak (e.g., the Z-isomer's vinylic proton) to a value of 1.00.

    • Integrate the corresponding peak for the E-isomer. The value of this integral directly represents the molar ratio of the E-isomer relative to the Z-isomer.

    • Calculate the percentage of the Z-isomer: %Z = [Integral(Z) / (Integral(Z) + Integral(E))] * 100.

Section 3: Proactive Prevention Strategies & Protocols

The best way to manage isomerization is to prevent it from happening. This section provides actionable protocols and best practices for key experimental stages.

FAQ 3.1: What are the ideal storage and general handling conditions?
  • Temperature: Store the compound at low temperatures (0-8 °C is a good starting point).[18] For long-term storage, consider -20 °C. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidation, which can sometimes generate radical species that catalyze isomerization.

  • Light: Protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil.

FAQ 3.2: Which solvents should I use or avoid during reactions and workups?

Solvent choice can significantly impact stability.[19]

  • Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are generally safest. Examples include Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Toluene, and Hexanes. These solvents are less likely to facilitate proton transfer or other ionic mechanisms of isomerization.

  • Solvents to Use with Caution: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) can sometimes promote isomerization, depending on the specific reaction conditions.[20]

  • Solvents to Avoid: Protic solvents, especially alcohols (Methanol, Ethanol), should be used with extreme caution or avoided, particularly with any residual acid or base, as they can facilitate protonation/deprotonation steps.[21] Water can also participate in these mechanisms.

FAQ 3.3: How do I safely perform an aqueous workup?

Aqueous workups are a high-risk step due to the potential for pH excursions.

  • Use Buffered Solutions: Instead of using strong acids or bases (e.g., 1M HCl or 1M NaOH), use buffered aqueous solutions to control the pH. A neutral (pH 7) or slightly acidic (pH 5-6) phosphate buffer is often a safe choice.

  • Work Quickly and Cold: Perform all extractions and washes at low temperature (0-5 °C) using an ice bath. Minimize the contact time between the organic layer containing your product and the aqueous phase.

  • Use Saturated Brine: For the final wash, use saturated sodium chloride (brine) to remove bulk water and break up emulsions efficiently, which can shorten the workup time.

Experimental Protocol: Low-Temperature, Neutral pH Chromatographic Purification

Objective: To purify (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol while minimizing on-column isomerization.

Materials:

  • Crude product

  • Silica gel (high purity, neutral pH)

  • Eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol, pre-chilled)

  • Glass column

  • Collection tubes in an ice bath

Methodology:

  • Slurry Preparation: Prepare the silica gel slurry in the initial, low-polarity eluent. Crucial Step: If you suspect your silica is acidic, you can neutralize it by preparing the slurry in the eluent containing 0.1-0.5% triethylamine (v/v), then flushing the packed column with several column volumes of the mobile phase without the amine before loading your sample.

  • Column Packing and Equilibration: Pack the column and equilibrate it with the mobile phase, ensuring the column is running cold. You can use a jacketed column connected to a cooling circulator or simply ensure the eluent reservoir is kept in an ice bath.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like DCM). Adsorbing the sample onto a small amount of silica gel (dry loading) is often preferable to a large-volume liquid load.

  • Elution:

    • Run the chromatography at a slightly reduced flow rate to maintain resolution at the lower temperature.[22]

    • Collect fractions in tubes pre-chilled in an ice bath.

  • Analysis and Pooling: Analyze the fractions promptly by TLC or LC-MS. Pool the pure, Z-isomer-containing fractions.

  • Solvent Removal: Remove the solvent using a rotary evaporator with the bath temperature set as low as possible (e.g., ≤ 30 °C). Do not evaporate to complete dryness for extended periods; remove the flask as soon as the bulk solvent is gone. Co-evaporate with a non-polar solvent like toluene to remove final traces of higher-boiling point eluents if necessary.

Section 4: Advanced Topics
FAQ 4.1: Isomerization is still occurring. What are my options for separating the Z and E isomers?

If prevention is not fully effective, separation is the next step.

  • Preparative HPLC: Reversed-phase HPLC (e.g., using a C18 column) can often resolve Z and E isomers based on their differing polarities and shapes.[23] Method development is required to optimize the mobile phase (e.g., Acetonitrile/Water or Methanol/Water mixtures) for baseline separation.

  • Argentation Chromatography: This powerful technique uses silica gel impregnated with silver ions (Ag+). The π-electrons of the alkene double bond form a weak complex with the silver ions. The stability of this complex is sensitive to steric hindrance. Often, the less hindered E-isomer will bind more strongly and elute later, allowing for excellent separation of the two isomers.[22][24] This method is particularly useful for challenging separations of geometric isomers.[25]

References
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Minimizing side reactions during (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Synthesis

Executive Summary & Critical Quality Attributes (CQAs)

This guide addresses the scale-up challenges for (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol . This intermediate is a "high-risk" scaffold due to three competing instability factors:

  • Geometric Instability: The (Z)-alkene is thermodynamically less stable than the (E)-isomer.

  • Chemoselectivity: The vinyl chloride moiety is susceptible to reductive dechlorination (over-reduction).

  • Acid Sensitivity: The Boc-protecting group is labile during the aluminum emulsion quench.

Target Specification:

  • Z:E Ratio: > 98:2

  • Purity: > 97% (HPLC)

  • Des-chloro Impurity: < 0.5%

Troubleshooting Guides (FAQ Format)
Module A: Controlling Z-to-E Isomerization

Q: My Z:E ratio drops from 99:1 to 90:1 upon scaling from 5g to 100g. Why?

A: This is a heat transfer and residence time issue. The (Z)-isomer suffers from


-strain (allylic strain) between the chlorine and the methylene-amine group. The (E)-isomer relieves this strain.
  • Root Cause: On a 100g scale, the exotherm from DIBAL-H addition persists longer due to lower surface-area-to-volume ratio. Prolonged exposure to temperatures > -10°C activates the thermodynamic relaxation to the (E)-form.

  • Solution:

    • Cryogenic Control: Maintain internal temperature (Ti) < -20°C throughout addition.

    • Dosing Rate: Switch from "dropwise" to "flow-controlled" addition to match your chiller's heat removal capacity (

      
      ).
      
    • Light Exclusion: Vinyl halides can isomerize via radical pathways triggered by ambient light. Wrap reactors in foil.

Module B: Preventing Dechlorination (Over-Reduction)

Q: I am seeing ~5% of the "des-chloro" impurity (4-(Boc-amino)-2-buten-1-ol). Is the hydride source contaminated?

A: No, this is a chemoselectivity failure.

  • Mechanism: DIBAL-H usually performs a 1,2-addition (attacking the Carbonyl). However, at higher temperatures or with local excesses of hydride, it can perform a conjugate reduction (attacking the alkene) or a reductive dechlorination of the vinyl halide.

  • Corrective Action:

    • Stoichiometry: Do not exceed 2.2 equivalents of DIBAL-H.

    • Mixing Efficiency: Ensure high-torque agitation (Reynolds number > 10,000). Local "hotspots" of high DIBAL concentration promote side reactions.

    • Reagent Quality: Use DIBAL-H in Toluene (non-coordinating) rather than THF/Ether if possible, as solvation effects influence selectivity.

Module C: Work-up & Boc Stability

Q: The reaction looks good by TLC, but I lose yield and purity during the quench. The emulsion is impossible to break.

A: Standard acid quenches (HCl) strip the Boc group. Standard base quenches (NaOH) can cause elimination of the vinyl chloride.

  • The "Golden" Standard: Use Rochelle’s Salt (Sodium Potassium Tartrate) .

    • Why? Tartrate chelates the aluminum species (

      
      ), breaking the emulsion at neutral pH (~7), preserving both the Boc group and the vinyl chloride.
      
Impurity Profile & Decision Tree

The following diagram illustrates the pathways leading to specific impurities and the control points required to prevent them.

G cluster_legend Legend Start Starting Material: Methyl (Z)-4-(Boc-amino)-2-chloro-2-butenoate Reaction Reaction Stage: DIBAL-H Reduction Start->Reaction + DIBAL-H (2.2 eq) Target Target Product: (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol Quench Quench Stage: Aluminum Chelation Target->Quench Impurity_E Impurity A: (E)-Isomer (Thermodynamic Sink) Impurity_DesCl Impurity B: Des-Chloro Analog (Over-Reduction) Impurity_DeBoc Impurity C: Free Amine (Acid Hydrolysis) Reaction->Target < -20°C, Controlled Addition Reaction->Impurity_E T > 0°C or Light Exposure Reaction->Impurity_DesCl Local Excess DIBAL or T > -10°C Quench->Target Rochelle's Salt (pH 7) Quench->Impurity_DeBoc Acidic Quench (HCl) key Green Arrow: Optimal Path Red Dashed: Failure Mode

Caption: Reaction pathway analysis showing critical control points (Temperature, Stoichiometry, pH) to avoid E-isomerization, Dechlorination, and Deprotection.

Validated Scale-Up Protocol (100g Basis)

Objective: Selective reduction of Methyl (Z)-4-(Boc-amino)-2-chloro-2-butenoate to the alcohol.

ParameterSpecificationRationale
Solvent DCM or Toluene (Anhydrous)Toluene minimizes competing coordination; DCM offers better solubility at -78°C.
Concentration 0.2 M - 0.3 MDilution aids heat dissipation.
Reagent DIBAL-H (1.0 M in Toluene)2.2 Equivalents. Precise stoichiometry prevents over-reduction.
Temperature -78°C to -20°CCritical: Never exceed -20°C until quench is complete.
Step-by-Step Methodology:
  • Setup: Flame-dry a 2L three-neck flask. Equip with an overhead mechanical stirrer (not magnetic), internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge 100g (approx. 0.4 mol) of starting ester. Add 1.5 L anhydrous DCM. Cool to -78°C (dry ice/acetone).

  • Addition: Transfer DIBAL-H (880 mL, 1.0 M, 2.2 eq) via cannula or pressure-equalizing funnel.

    • Rate Limit: Adjust flow so Internal Temp (

      
      ) never rises above -60°C .
      
    • Note: At this scale, addition may take 2-3 hours.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (30% EtOAc/Hexane).

    • Checkpoint: If starting material remains, warm strictly to -40°C, but do not exceed.

  • The "Inverse" Quench (Critical for Scale):

    • Prepare a separate vessel with saturated Rochelle’s Salt solution (1.5 L) and cool to 0°C.

    • Transfer the cold reaction mixture into the vigorously stirring Rochelle’s salt solution via wide-bore cannula.

    • Why Inverse? This prevents the reaction mixture from heating up before the hydride is neutralized.

  • Workup: Vigorously stir the biphasic mixture at room temperature for 2-4 hours until the layers separate cleanly (the "cloudy" emulsion must turn into two clear layers).

  • Isolation: Separate organic layer. Wash with brine.[1] Dry over

    
    .[1] Concentrate at 
    
    
    
    to avoid thermal isomerization.
References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. Retrieved from 2

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from 3

  • Organic Synthesis. (n.d.). General Procedure (Ester to alcohol & Nitrile to Aldehyde). Retrieved from 4

  • Reaction Chemistry & Engineering. (n.d.). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. (Context on Z/E isomerization of vinyl chlorides). Retrieved from 5

Sources

Optimal storage conditions to prevent degradation of chloro-allylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Storage & Handling to Prevent Degradation

Reference ID: TSC-CAA-001 | Last Updated: February 26, 2026

Introduction: The Stability Paradox

Chloro-allylic alcohols (e.g., 2-chloro-2-propen-1-ol, 3-chloro-2-propen-1-ol) are bifunctional synthons. They possess both a nucleophilic hydroxyl group and an electrophilic allylic chloride motif. This dual functionality makes them invaluable for synthesizing complex heterocycles and pharmaceutical intermediates, but it also renders them thermodynamically fragile.

The Core Threat: These compounds suffer from Autocatalytic Acidolysis .

  • Trace hydrolysis or elimination releases Hydrochloric Acid (HCl).

  • HCl acts as a catalyst for Allylic Rearrangement (1,3-isomerization) and polymerization.

  • The process accelerates exponentially if the generated acid is not managed.

This guide provides a self-validating storage protocol designed to break this degradation loop.

Module 1: Troubleshooting Guide (The Degradation Matrix)

Use this section to diagnose the condition of your current inventory.

Symptom Root Cause Technical Diagnosis Corrective Action
Yellow/Brown Discoloration Oxidative Polymerization Radical-induced chain reactions often initiated by light or peroxides.Critical: Redistill immediately under reduced pressure. Add radical inhibitor (e.g., BHT) if compatible with next step.
Acrid/Pungent Odor HCl Elimination Dehydrohalogenation has occurred.[1][2] The sample is now acidic.Test: Check pH with non-aqueous paper. If pH < 5, neutralize with solid

, filter, and redistill.
Precipitate Formation Oligomerization Acid-catalyzed condensation products are insoluble in the neat liquid.Discard. The purity is likely compromised beyond recovery.
NMR: New Multiplets Allylic Rearrangement 1,3-shift of the hydroxyl/chlorine group (e.g., 3-chloro isomer shifting to 1-chloro species).Irreversible. Store at -20°C to slow kinetics. Verify structure before use in regioselective reactions.

Module 2: The Degradation Mechanism

Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the "Degradation Cascade" that our storage protocol is designed to interrupt.

DegradationCascade CAA Chloro-Allylic Alcohol (Fresh) Radicals Allylic Radicals CAA->Radicals Homolysis (C-Cl) HCl HCl Release (Autocatalyst) CAA->HCl Elimination Light UV Light / Heat Light->CAA Polymer Oligomers/Polymers (Tars) Radicals->Polymer Chain Reaction HCl->CAA Feedback Loop Rearrange Allylic Rearrangement (Isomerization) HCl->Rearrange Catalyzes Rearrange->Polymer Condensation

Figure 1: The Degradation Cascade. Note the red "Feedback Loop" where HCl generation accelerates further decomposition.

Module 3: The "Gold Standard" Storage Protocol

Do not rely on the shipping conditions (often ambient) for long-term storage. Upon receipt, execute the following workflow.

Step 1: The Vessel (Surface Acidity Control)

Glass surfaces are slightly acidic (silanols), which can trigger the degradation cascade.

  • Recommendation: Use Silylated Glass Vials or Teflon (PFA/FEP) containers.

  • Why? This passivates the surface, preventing the initial protonation of the alcohol.

Step 2: The Atmosphere (Oxygen & Moisture Exclusion)
  • Protocol: Purge headspace with Argon (preferred over Nitrogen due to higher density).

  • Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

Step 3: Temperature Management
  • Short Term (< 1 Month): 2°C to 8°C (Standard Refrigerator).

  • Long Term (> 1 Month): -20°C.

  • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which hydrolyzes the C-Cl bond.

Step 4: Stabilization (Optional but Recommended)

If the compound is not being used for strictly metal-catalyzed coupling (where additives interfere), add a stabilizer:

  • Acid Scavenger: Potassium Carbonate (

    
    ) or solid Sodium Bicarbonate (1% w/w).
    
  • Radical Inhibitor: BHT (Butylated hydroxytoluene) at 0.05% w/w.

Module 4: Storage Decision Logic

Use this decision tree to determine the workflow for new inventory.

StorageLogic Start Sample Arrival Check Purity Check (GC / H-NMR) Start->Check PurityHigh Purity > 97% Check->PurityHigh PurityLow Purity < 97% or Yellow Check->PurityLow Usage Usage Timeline? PurityHigh->Usage Distill Redistill (Vacuum) PurityLow->Distill Distill->Check ShortTerm < 30 Days Usage->ShortTerm LongTerm > 30 Days Usage->LongTerm Store4C Store @ 4°C (Argon) ShortTerm->Store4C Store20C Store @ -20°C (Argon + Stabilizer) LongTerm->Store20C

Figure 2: Inventory processing workflow to ensure maximum shelf-life.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store chloro-allylic alcohols in solution (e.g., in DCM or THF)?

  • Answer: Generally, No.

    • Dichloromethane (DCM): Often becomes acidic over time (forming HCl), which catalyzes degradation.

    • THF: Can form peroxides, which initiate radical polymerization of the allyl group.

    • Best Practice: Store neat (solvent-free). If solution storage is mandatory, use anhydrous Toluene over molecular sieves.

Q2: The Safety Data Sheet (SDS) says "Keep away from heat," but doesn't specify a temperature. Is room temperature okay?

  • Answer: Only for shipping (days). For storage (weeks/months), room temperature significantly increases the rate of Allylic Rearrangement . We have observed significant isomerization of 3-chloro-2-propen-1-ol after 4 weeks at 25°C. Always refrigerate.

Q3: My sample has frozen at -20°C. Is this a problem?

  • Answer: No. 2-chloro-2-propen-1-ol has a melting point well below -20°C, but some isomers or impurities may crystallize. Freezing actually halts the diffusion-controlled degradation kinetics. Ensure it is fully thawed and vortexed before aliquoting to ensure homogeneity.

Q4: I see a "stabilizer" listed on the commercial bottle. Do I need to remove it?

  • Answer: Only if it interferes with your specific reaction (e.g., highly sensitive catalytic cycles). Commercial stabilizers (often epoxides like propylene oxide) act as acid scavengers. Removing them via distillation reduces the stability of the compound. If you distill, use the product immediately.

References

  • Sigma-Aldrich (Merck) . Safety Data Sheet: 2-Chloro-2-propen-1-ol.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22392, 2-Chloroallyl alcohol.

  • Organic Chemistry Portal . Allylic Rearrangements and Substitution Reactions.

  • NIST Chemistry WebBook . 2-Chloro-2-propen-1-ol Thermochemical Data.

Sources

Troubleshooting low conversion rates in Boc-amino alkene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Amino Alkene Synthesis Topic: Troubleshooting Low Conversion Rates Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Barriers to Conversion

Welcome to the technical support module for Boc-amino alkene synthesis. If you are reading this, you are likely facing a stalled reaction, low yields, or an intractable mixture of isomers.

Synthesizing alkenes in the presence of a Boc-protected amine is deceptive. The Boc group (tert-butyloxycarbonyl) is generally considered robust, yet it introduces specific electronic and steric complications that frequently kill catalytic cycles or destabilize intermediates.

This guide is not a generic textbook review. It is a diagnostic tool designed to isolate the specific mechanistic failure in your flask. We focus on the three most common synthetic routes: Wittig/HWE Olefination , Olefin Metathesis , and Palladium-Catalyzed Coupling .

Module 1: The Carbonyl Route (Wittig & HWE)

Primary Issue: Low conversion or racemization when reacting Boc-amino aldehydes (e.g., Garner’s Aldehyde).

The Diagnostic: Why did the reaction stop?

Boc-amino aldehydes are chemically fragile. If your conversion is low, it is rarely because the Wittig reagent is unreactive; it is usually because your aldehyde has decomposed or racemized before the C-C bond could form.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Aldehyde hydration/polymerization.[1]Do not store the aldehyde. Use the in situ Swern-Wittig protocol.
Racemization Base was too strong/basic (e.g., NaH, BuLi).Switch to LiHMDS or Masamune-Roush conditions (LiCl/DBU).
No Reaction Betaine-Lithium adduct is too stable.Add HMPA or DMPU to break the Li-O chelation.
Critical Protocol: The "Safe" HWE Reaction

Standard bases like NaH often cause epimerization at the alpha-center of Boc-amino aldehydes due to the acidity of the alpha-proton.

The Fix: Use the Masamune-Roush modification. The combination of a weak amine base and a lithium salt increases the acidity of the phosphonate without deprotonating the sensitive aldehyde.

  • Reagents: Triethyl phosphonoacetate (1.2 equiv), LiCl (1.2 equiv), DBU (1.1 equiv).

  • Solvent: Dry MeCN (Acetonitrile).[2]

  • Procedure:

    • Mix phosphonate, LiCl, and DBU in MeCN at 0°C. Stir for 30 mins (The solution should turn cloudy/clear as the chelate forms).

    • Add the Boc-amino aldehyde (dissolved in MeCN) dropwise.

    • Key Step: Allow to warm to RT only if necessary. Monitor by TLC.[2]

    • Mechanism:[3][4][5][6][7] The Lithium coordinates to the phosphonate oxygen, increasing the pKa of the alpha-proton, allowing DBU (a weaker base) to effect deprotonation.

Visualizing the Decision Tree

WittigTroubleshooting Start Problem: Low Conversion in Wittig/HWE CheckAldehyde Is the Aldehyde Fresh? Start->CheckAldehyde Racemization Issue: Racemization/Decomposition CheckAldehyde->Racemization No (Stored >24h) BaseCheck Base Used? CheckAldehyde->BaseCheck Yes (Fresh/In-situ) Solution Solution Racemization->Solution Use Dondoni Protocol (DIPEA/LiCl) or Swern-Wittig StrongBase NaH / n-BuLi BaseCheck->StrongBase WeakBase LiHMDS / DBU+LiCl BaseCheck->WeakBase StrongBase->Racemization Alpha-deprotonation Success Success WeakBase->Success High Yield / High ee

Figure 1: Decision matrix for diagnosing failure modes in Wittig/HWE olefinations of Boc-amino aldehydes.

Module 2: The Metathesis Route (Grubbs/Hoveyda)

Primary Issue: Reaction stalls at 30-50% conversion despite using "active" catalysts (Grubbs II).

The Diagnostic: The "Amine Poisoning" Effect

This is the most common failure mode. Although the nitrogen is Boc-protected, the carbamate oxygen or the nitrogen lone pair (if deprotection occurs slightly) can coordinate to the Ruthenium center. This forms a non-productive chelate that shuts down the catalytic cycle.

Q: I am using Grubbs II. Why is it dead? A: Grubbs II is more active but also more susceptible to chelation than Grubbs I. The Boc group acts as a "silent killer" by coordinating to the Ru-methylidene intermediate.

The Fix: Lewis Acid Additives

You must "occupy" the Lewis basic sites of your substrate so the catalyst can focus on the alkene.

The Fürstner Protocol (Ti(OiPr)4 Additive):

  • Reagents: Substrate, Grubbs II (2-5 mol%), Ti(OiPr)4 (0.2 - 0.5 equiv) .

  • Mechanism: Titanium is a strong Lewis acid. It binds to the Boc-carbonyl oxygen or any trace free amines, preventing them from binding to the Ruthenium.

  • Warning: Do not use strong Lewis acids (like BF3) that might deprotect the Boc group.

The Benzoquinone Additive (Preventing Isomerization): If you see conversion but the product is an isomeric mixture (alkene migration), ruthenium hydrides are forming.[8]

  • Add: 1,4-Benzoquinone (10 mol%). This oxidizes Ru-H species back to active Ru-Carbenes.

Visualizing Catalyst Poisoning

MetathesisPoisoning RuActive Active Ru-Catalyst BocSubstrate Boc-Amino Alkene RuActive->BocSubstrate Coordination Ru-N/O Coordination (POISONED) BocSubstrate->Coordination No Additive Product Productive Metathesis BocSubstrate->Product With Additive Coordination->RuActive Reversible (Slow) Additive Add Ti(OiPr)4 Additive->Coordination Blocks Coordination

Figure 2: Mechanism of catalyst poisoning by Boc-groups and the protective role of Lewis Acid additives.

Module 3: Pd-Catalyzed Cross-Coupling (Heck)

Primary Issue: Beta-hydride elimination occurring in the wrong direction or catalyst deactivation.

Q: My Heck reaction works on the aryl halide, but the Boc-allylamine yields are low. A: Allylic amines are prone to double bond migration under Pd catalysis. The Pd-H species formed after the initial coupling can re-insert and isomerize your alkene into an enamine, which then hydrolyzes.

Troubleshooting Checklist:

  • Solvent: Switch from DMF to 1,4-Dioxane or Toluene . DMF can decompose to dimethylamine, which poisons Pd.

  • Ligand: Use bidentate ligands like dppf or Xantphos . Monodentate ligands (PPh3) often allow open coordination sites where the Boc-amine can chelate and facilitate unwanted isomerization.

  • Temperature: Keep it below 80°C if possible. High temps favor migration over reductive elimination.

FAQ: Quick Reference Guide

Q1: My Boc-amino aldehyde turned into a solid white mass overnight in the freezer. Is it usable? A: Likely not. This is often the trimer (paraldehyde form) or a hydrate. Depolymerization is difficult without decomposing the Boc group. Always synthesize fresh.

Q2: Can I use HCl to prevent amine poisoning in metathesis? A: Yes, but with extreme caution. While converting a free amine to an ammonium salt (


) stops poisoning, the Boc group is acid-labile. If you use this method, use exactly 1.0 equivalent of ethereal HCl and perform the reaction rapidly. The Ti(OiPr)4  method is generally safer for Boc substrates.

Q3: How do I remove Ruthenium from the product? It's turning my Boc-amine brown. A: Ruthenium binds tightly to amines. Use a scavenger resin (e.g., SiliaMetS®) or wash the crude reaction mixture with DMSO (5 equiv) overnight before column chromatography. The DMSO coordinates Ru more strongly than the amine, allowing it to be flushed out.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry. Link

  • Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses. Link (Describes the improved DIPEA protocol to prevent racemization).

  • Fürstner, A., et al. (2003). Olefin Metathesis in Practice: The "Ti(OiPr)4" Additive. Journal of the American Chemical Society.[8] Link

  • Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[8] Link

  • Galan, B. R., et al. (2007).[5] A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters. Link

Sources

Technical Support Center: Purification of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely accessing this guide because your batch of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has failed specification due to "chlorine impurities."

In the synthesis of this key intermediate (often for quinolone antibiotics like Balofloxacin), "chlorine impurity" is an ambiguous term that typically refers to one of two distinct problems:

  • Inorganic Chloride (Ionic): Trapped salts (e.g., Triethylamine Hydrochloride, NaCl) from the protection or chlorination steps.

  • Organic Chloro-Impurities (Covalent): The presence of the unwanted (E)-isomer or polychlorinated byproducts (e.g., 2,3-dichloro analogs).

Because the (Z)-configuration is critical for downstream cyclization (e.g., forming the quinolone core), removing the (E)-isomer is the primary challenge. This guide provides a diagnostic workflow and specific purification protocols for both impurity types.

Diagnostic Workflow: Identify Your Impurity

Before attempting purification, you must characterize the nature of the chlorine impurity. Blind recrystallization will not remove inorganic salts efficiently, and water washes will not remove the (E)-isomer.

ImpurityDiagnosis Start High Chlorine Content Detected (Elemental Analysis / Titration) AgNO3_Test Perform AgNO3 Test (Dissolve sample in MeOH, add AgNO3) Start->AgNO3_Test Precipitate Immediate White Precipitate? AgNO3_Test->Precipitate Inorganic Diagnosis: Inorganic Chloride Salts (Et3N·HCl, NaCl) Precipitate->Inorganic Yes OrganicCheck Diagnosis: Organic Chloro-Impurity (Covalent C-Cl bond) Precipitate->OrganicCheck No Action1 Go to Protocol A: Aqueous Workup & Desalting Inorganic->Action1 HNMR Run 1H-NMR / HPLC OrganicCheck->HNMR IsomerCheck Check Vinyl Proton Coupling (Z vs E) HNMR->IsomerCheck Action2 Go to Protocol B: Isomer Separation (Recrystallization) IsomerCheck->Action2 Isomer Mixture Action3 Go to Protocol C: Polychloro Removal (Chromatography) IsomerCheck->Action3 Multi-chlorinated

Figure 1: Diagnostic decision tree to distinguish between ionic chloride salts and covalent organic impurities.

Protocol A: Removing Inorganic Chlorides (Salts)

Context: If your elemental analysis shows excess chlorine but NMR indicates a pure structure, you likely have trapped hydrochloride salts (e.g., from the base used during Boc-protection).

The Risk: Boc groups are acid-labile.[] Strong acid washes can deprotect your amine, destroying the product [1].

Step-by-Step Desalting Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL/g.

    • Note: Do not use DCM if possible, as it can retain emulsions with salts.

  • Buffer Wash (Critical): Wash the organic layer twice with 5% Citric Acid or 0.5M KHSO4 .

    • Why? These weak acids remove amine bases (like Et3N) without cleaving the Boc group.

  • Brine Wash: Wash once with saturated NaCl solution (brine) to remove residual water and ionic species.

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Avoid MgSO4 if the product is sensitive to Lewis acidity (rare for Boc, but good practice).

  • Filtration & Concentration: Filter and evaporate the solvent.

  • Validation: Re-run the AgNO3 turbidity test. It should be clear.

Protocol B: Removing the (E)-Isomer (Organic Impurity)

Context: The (Z)-isomer is often the kinetic product, but the (E)-isomer is thermodynamically more stable or forms as a byproduct. Separation is difficult due to similar polarity.

The Solution: Recrystallization is superior to chromatography for this separation because the (Z)-isomer typically packs differently in the crystal lattice due to the internal hydrogen bond capability (between the OH and the carbamate carbonyl) which is geometrically restricted in the (E)-isomer.

Recrystallization Strategy
ParameterRecommendationRationale
Primary Solvent Ethyl Acetate or Toluene Good solubility at high temp; poor at low temp.
Anti-Solvent n-Hexane or Heptane Induces controlled precipitation.
Temperature Slow cool from 60°C to 0°CRapid cooling traps the (E)-isomer.
Detailed Workflow
  • Saturation: Dissolve the crude mixture in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Anti-solvent Addition: Add warm n-Hexane dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add just enough hot EtOAc to make it clear again.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours (stirring is optional but recommended at slow speed).

    • Chill to 0-5°C for another 2 hours.

  • Filtration: Filter the crystals.

  • Wash: Wash the cake with cold Hexane/EtOAc (9:1 ratio).

  • Analysis: Check 1H-NMR.

    • (Z)-isomer characteristic: The vinyl proton typically appears further downfield compared to the (E)-isomer, and the coupling constants (if visible) differ (though often singlets in trisubstituted alkenes, NOE experiments confirm geometry) [2].

Frequently Asked Questions (Troubleshooting)

Q1: My Boc group is falling off during purification. Why?

  • Cause: You likely used a strong acid wash (like 1N HCl) to remove salts, or your rotary evaporator bath was too hot while traces of acid were present.

  • Fix: Switch to Citric Acid or Ammonium Chloride for washes. Keep bath temperature <40°C.[2]

Q2: I cannot get the (Z)-isomer >95% pure even after recrystallization.

  • Cause: The eutectic point of the Z/E mixture might be preventing further enrichment.

  • Fix: Perform a "slurry wash." Suspend the solid in 100% Hexane or Pentane and stir vigorously for 4 hours at room temperature, then filter. The surface impurities (often the oily E-isomer) will dissolve into the alkane.

Q3: How do I distinguish Z and E isomers on NMR?

  • Answer: In 2-chloro-2-buten-1-ol derivatives:

    • NOE (Nuclear Overhauser Effect): Irradiate the methylene protons (CH2-OH). If you see enhancement of the vinyl methyl group, they are close in space -> (E)-isomer . If you see enhancement of the Boc-NH or the other methylene, it implies the (Z)-isomer (depending on exact conformation).

    • Reference: The (Z)-isomer allows for intramolecular H-bonding between the OH and the Boc-carbonyl, often shifting the NH signal downfield compared to the (E)-isomer.

Q4: Can I use Silica Chromatography?

  • Answer: Yes, but it is difficult. The Z and E isomers have very similar Rf values.

  • Tip: If you must use a column, use a gradient of Hexane:EtOAc (starting 95:5 to 70:30) . A very slow gradient is required. Silver Nitrate (AgNO3) impregnated silica is sometimes used for olefin separation, but it is expensive and messy for this specific application.

References

  • Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group." Journal of Organic Chemistry, via . (Discusses acid sensitivity of Boc groups).

  • BenchChem Technical Support. "Separation of (E) and (Z) Isomers of 2-Chloro-alkenes." BenchChem Troubleshooting Guides, via . (General protocols for vinyl chloride isomer separation).

  • PubChem Compound Summary. "(2Z)-4-chlorobut-2-en-1-ol."[3] National Library of Medicine, via . (Physical properties and identifiers).

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Reference, via . (Standard workup procedures for Boc-amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Validation & Comparative

A Senior Scientist's Guide to Mass Spectrometry Fragmentation of Boc-Amino Chloro-Butenols

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel synthetic intermediates is paramount. Among these, Boc-amino chloro-butenols represent a class of compounds with significant potential as building blocks in the synthesis of complex bioactive molecules. Their unique combination of a bulky, labile protecting group (Boc), a reactive chloro-alkene moiety, and a hydroxyl group presents a fascinating challenge for structural characterization by mass spectrometry.

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of Boc-amino chloro-butenols. Moving beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of the observed fragmentation pathways. By understanding the "why" behind the fragmentation, researchers can gain a deeper, more predictive insight into the structural information encoded in a mass spectrum. This document is designed to serve as a practical, field-proven resource, grounded in the principles of scientific integrity and supported by authoritative references.

The Pillars of Fragmentation: Deconstructing the Boc-Amino Chloro-Butenol Structure

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, with bond cleavages preferentially occurring at sites that lead to the formation of stable ions and neutral losses. The structure of a generic Boc-amino chloro-butenol offers several key functionalities that dictate its fragmentation behavior: the tert-butoxycarbonyl (Boc) protecting group, the chloro-substituent on the butenol backbone, and the hydroxyl group.

1.1. The Signature Fragmentation of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions. In mass spectrometry, particularly under electrospray ionization (ESI) conditions, the Boc group is notoriously labile and its fragmentation provides several diagnostic ions.

The primary fragmentation pathways of the Boc group involve the loss of isobutene (C4H8, 56 Da) via a McLafferty-type rearrangement, or the loss of the entire tert-butyl group (C4H9, 57 Da) to form a carbamate radical cation.[1][2][3][4][5] Subsequent loss of carbon dioxide (CO2, 44 Da) from this carbamate intermediate is also a common observation.[5] The most frequently observed fragmentations are summarized below:

  • Loss of Isobutene (-56 Da): This is often the most prominent fragmentation pathway for Boc-protected amines, resulting from a six-membered ring transition state.[4]

  • Loss of tert-Butyl radical (-57 Da): Cleavage of the C-O bond results in the loss of a tert-butyl radical.

  • Loss of the entire Boc group (-100 Da): This corresponds to the cleavage of the N-C bond of the carbamate.

  • Loss of tert-Butanol (-74 Da): While less common, the loss of tert-butanol can also be observed.[3]

The interplay of these fragmentation pathways provides a clear signature for the presence of a Boc group in the molecule.

Boc_Fragmentation M [M+H]+ F1 [M+H - C4H8]+ M->F1 - 56 Da (Isobutene) F2 [M+H - C4H9]+ M->F2 - 57 Da (tert-Butyl) F3 [M+H - C5H9O2]+ M->F3 - 101 Da (Boc group) F4 [M+H - C4H8 - CO2]+ F1->F4 - 44 Da (CO2)

Caption: Primary fragmentation pathways of the Boc protecting group.

1.2. The Isotopic Fingerprint of Chlorine

The presence of a chlorine atom in a molecule is readily identified in a mass spectrum due to the natural isotopic abundance of chlorine: 35Cl (75.77%) and 37Cl (24.23%). This results in a characteristic isotopic pattern for any chlorine-containing ion, with a pair of peaks separated by 2 m/z units (M+ and M+2) in an approximate 3:1 intensity ratio.[6][7]

Beyond this isotopic signature, the chloro-substituent also influences the fragmentation pathways. Common fragmentation reactions involving halogens include the loss of the halogen radical or the loss of hydrogen halide.[6][7]

  • Loss of Chlorine radical (-35/37 Da): Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical.

  • Loss of HCl (-36/38 Da): Elimination of hydrogen chloride is another common pathway, particularly in molecules with suitably positioned protons.

The observation of these neutral losses, coupled with the tell-tale 3:1 isotopic pattern in the fragment ions, provides unequivocal evidence for the presence and location of the chlorine atom.

1.3. Fragmentation of the Butenol Backbone

The butenol moiety, an unsaturated alcohol, introduces additional fragmentation routes primarily driven by the hydroxyl group and the double bond. Alcohols are known to undergo two principal types of fragmentation: alpha-cleavage and dehydration.[8][9][10]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The position of the hydroxyl group on the butenol chain will determine the m/z values of the resulting fragment ions. This is often a dominant fragmentation pathway for alcohols.[10][11]

  • Dehydration (Loss of H2O, -18 Da): The elimination of a water molecule is a very common fragmentation pathway for alcohols and can occur through various mechanisms.[9][10][12] The resulting radical cation can then undergo further fragmentation.

The presence of the double bond in the butenol structure can influence these pathways and introduce others, such as allylic cleavages, which lead to the formation of resonance-stabilized carbocations.

Weaving the Pathways Together: Predicted Fragmentation of Boc-Amino Chloro-Butenols

The fragmentation of a Boc-amino chloro-butenol will be a composite of the pathways described above, with certain pathways potentially being more favorable than others. The initial ionization will likely produce a protonated molecule, [M+H]+. The subsequent fragmentation cascade can be predicted as follows:

Predicted_Fragmentation_Workflow Start Boc-Amino Chloro-Butenol MH [M+H]+ Start->MH Loss_Boc Loss of Boc Group Fragments MH->Loss_Boc Loss_H2O Loss of H2O MH->Loss_H2O Loss_Cl Loss of Cl/HCl MH->Loss_Cl Alpha_Cleavage Alpha-Cleavage MH->Alpha_Cleavage Fragments Observed Fragment Ions Loss_Boc->Fragments Loss_H2O->Fragments Loss_Cl->Fragments Alpha_Cleavage->Fragments

Caption: Predicted fragmentation workflow for Boc-amino chloro-butenols.

A likely scenario is the initial, facile loss of fragments from the Boc group due to its high lability. This would result in a prominent ion corresponding to the deprotected amino chloro-butenol. This ion would then undergo further fragmentation characteristic of the chloro-butenol structure, including the loss of water and/or chlorine.

Table 1: Predicted Key Fragment Ions and Neutral Losses for a Hypothetical Boc-Amino Chloro-Butenol

Precursor IonNeutral Loss (Da)Fragment Ion Description
[M+H]+56Loss of isobutene from the Boc group
[M+H]+100Loss of the entire Boc group
[M+H - 100]+18Loss of water from the deprotected amino chloro-butenol
[M+H - 100]+35/37Loss of a chlorine radical from the deprotected species
[M+H - 100]+36/38Loss of HCl from the deprotected species
[M+H]+18Initial loss of water
[M+H - 18]+56Subsequent loss of isobutene
Comparative Fragmentation Analysis: The Importance of Controls

To confidently assign the fragmentation patterns of a Boc-amino chloro-butenol, it is highly instructive to compare its mass spectrum with those of closely related analogues.

  • Comparison with the non-chlorinated analogue (Boc-amino butenol): The absence of the characteristic 3:1 isotopic pattern and the lack of fragments corresponding to the loss of Cl or HCl would confirm the role of the chlorine atom in the fragmentation of the target molecule.

  • Comparison with the de-Boc protected analogue (amino chloro-butenol): The absence of the characteristic losses of 56 Da and 100 Da would confirm the fragmentation pathways associated with the Boc group.

  • Comparison with a saturated analogue (Boc-amino chloro-butanol): Differences in the fragmentation pattern, particularly in the relative abundance of the dehydration product, could highlight the influence of the double bond on the fragmentation process.

By systematically comparing the fragmentation of the target molecule with these controls, a highly detailed and reliable fragmentation map can be constructed.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The quality of the mass spectrum is critical for the accurate interpretation of fragmentation patterns. The following is a general protocol for the analysis of Boc-amino chloro-butenols by ESI-MS/MS.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to enable accurate mass measurements and resolution of isotopic patterns.

Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+ and to observe its isotopic pattern.

  • MS2 (Tandem MS): Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID). Systematically vary the collision energy to observe the full range of fragment ions, from low-energy (gentle) fragmentation to higher-energy (more extensive) fragmentation.

Data Analysis:

  • Examine the MS1 spectrum for the [M+H]+ ion and confirm the presence of the characteristic 3:1 isotopic pattern for the chlorine atom.

  • Analyze the MS2 spectrum to identify the key fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of the functional groups present.

  • Utilize accurate mass measurements to confirm the elemental composition of the precursor and fragment ions.

Experimental_Workflow A Sample Preparation (1-10 µg/mL in mobile phase) B Direct Infusion ESI-MS A->B C MS1 Full Scan (Identify [M+H]+ and Isotopic Pattern) B->C D MS2 (Tandem MS) (Isolate [M+H]+, Apply CID) C->D E Data Analysis (Identify Fragments, Propose Pathways) D->E F Structural Confirmation E->F

Caption: Experimental workflow for MS/MS analysis.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometric fragmentation of Boc-amino chloro-butenols is a predictable process governed by the interplay of its constituent functional groups. The lability of the Boc group provides a clear starting point for the fragmentation cascade, while the chloro-substituent offers a distinct isotopic signature. The butenol backbone contributes through characteristic alpha-cleavages and dehydration. By systematically deconstructing the molecule and considering the established fragmentation mechanisms for each component, researchers can confidently interpret the resulting mass spectra. This guide provides a robust framework for the structural elucidation of this important class of synthetic intermediates, empowering scientists in their pursuit of novel therapeutics and chemical entities.

References
  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 652–663. [Link]

  • Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]

  • Jin, L., Yan, H., Liu, Y., & Liang, X. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278–287. [Link]

  • OpenStax. (2023). Organic Chemistry. OpenStax. [Link]

  • Reddy, P. N., Srinivas, R., Sharma, G. V. M., & Jadhav, V. B. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 910–919. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. [Link]

  • Vreeken, R. J., & van der Greef, J. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Brown, W. P. (2025). mass spectrum of butan-2-ol. Doc Brown's Chemistry. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Brown, W. P. (2025). mass spectrum of butan-1-ol. Doc Brown's Chemistry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

Sources

Comparative Guide: Boc vs. Cbz in the Synthesis of Chloro-butenol Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chloro-butenol derivatives (functionalized amino-chlorohydrins or allylic chlorides) presents a classic "orthogonality paradox" in process chemistry. The target molecule contains three mutually reactive functionalities: a nucleophilic amine, an acid-sensitive alkene/alcohol, and a reduction-sensitive alkyl chloride.

  • The Boc (tert-butyloxycarbonyl) group offers superior deprotection selectivity (preserving the C-Cl bond) but suffers instability during the upstream chlorination step if acidic reagents (

    
    ) are used.
    
  • The Cbz (benzyloxycarbonyl) group offers robust stability during chlorination but traditionally requires hydrogenolysis for removal, which fatally reduces the C-Cl bond and the alkene.

The Verdict: For scale-up efficiency, Cbz is the superior choice only if modern, non-hydrogenolytic deprotection methods (Lewis Acid mediated) are employed. For small-scale discovery chemistry where reagent cost is negligible, Boc is preferred provided that acid-free chlorination (Appel reaction) is utilized.

Mechanistic Analysis & The Orthogonality Paradox

The core challenge lies in the incompatibility of standard deprotection conditions with the chloro-butenol motif.

The Failure Modes
  • Boc Route Failure: The synthesis of the alkyl chloride moiety often utilizes Thionyl Chloride (

    
    ). This reagent generates HCl gas in situ. Boc groups are acid-labile; exposure to HCl leads to premature deprotection and polymerization of the resulting free amine with the alkyl chloride.
    
  • Cbz Route Failure: Standard Cbz removal utilizes

    
     over Pd/C. While effective for the amine, these conditions cause hydrodehalogenation  (stripping the Chlorine) and hydrogenation  (reducing the alkene), destroying the pharmacophore.
    
Decision Matrix

The following decision tree illustrates the critical process checkpoints.

G Start Target: Amino-Chloro-Butenol Choice Select Protecting Group Start->Choice Boc Boc Group Choice->Boc Cbz Cbz Group Choice->Cbz Chlorination_Boc Chlorination Step (Must be Acid-Free) Boc->Chlorination_Boc Risk_Boc Risk: HCl generation (Avoid SOCl2) Chlorination_Boc->Risk_Boc Sol_Boc Solution: Appel Reaction (PPh3 / CCl4) Risk_Boc->Sol_Boc Deprotect_Boc Deprotection: TFA/DCM (Safe for Cl/Alkene) Sol_Boc->Deprotect_Boc Chlorination_Cbz Chlorination Step (Standard SOCl2 OK) Cbz->Chlorination_Cbz Deprotect_Cbz Deprotection Step Chlorination_Cbz->Deprotect_Cbz Risk_Cbz Risk: H2/Pd-C (Destroys C-Cl & C=C) Deprotect_Cbz->Risk_Cbz Sol_Cbz Solution: Lewis Acid (AlCl3 / HFIP) Risk_Cbz->Sol_Cbz

Caption: Figure 1. Strategic decision tree for protecting group selection based on downstream chemical compatibility.

Comparative Performance Data

The following data summarizes the stability and yield profiles of both groups in the context of synthesizing a generic 4-chloro-3-hydroxy-butenol intermediate.

FeatureBoc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Chlorination Stability Poor (w/

) Good (w/ Appel Reagent)
Excellent (Stable to

,

)
Deprotection Selectivity Excellent (TFA affects only the amine)Poor (Hydrogenolysis attacks C-Cl/C=C)
Atom Economy Moderate (Generates isobutylene gas)Low (Generates toluene/benzyl derivatives)
Reagent Cost High (Appel reagents:

is costly to remove)
Low (Standard reagents)
Scalability Difficult (Triphenylphosphine oxide waste)High (If using Lewis Acid deprotection)

Experimental Protocols

Protocol A: The Boc Route (Acid-Free Chlorination)

Use this route for small-scale synthesis (<10g) where purification of phosphine oxide is manageable.

Objective: Chlorination of N-Boc-amino-butenol without acid generation.

  • Reagents: N-Boc-amino-diol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Carbon Tetrachloride (
    
    
    
    ) or Hexachloroacetone (as Cl source).
  • Setup: Dissolve N-Boc substrate and

    
     in anhydrous DCM at 0°C under 
    
    
    
    .
  • Reaction: Add the Chlorine source dropwise. The reaction proceeds via an oxyphosphonium intermediate (

    
    ).
    
  • Mechanism: The chloride ion displaces the phosphine oxide (

    
    ) in an 
    
    
    
    fashion.
    • Critical Note: No HCl is generated, preserving the Boc group.

  • Workup: Concentrate and precipitate

    
     with hexanes. Flash chromatography is mandatory  to remove residual phosphorous byproducts.
    
Protocol B: The Cbz Route (Chemoselective Deprotection)

Use this route for scale-up (>100g). It avoids chromatography and expensive phosphorous reagents.

Objective: Removal of Cbz in the presence of Alkyl-Cl and Alkene using the Vinayagam-Kumar Method (


).
  • Reagents: N-Cbz-chloro-butenol (1.0 eq), Aluminum Chloride (

    
    , 3.0 eq), Hexafluoroisopropanol (HFIP, solvent).[1]
    
  • Setup: Dissolve the substrate in HFIP (4 mL/mmol). HFIP is critical as it enhances the Brønsted acidity of the system via hydrogen bonding.

  • Reaction: Add

    
     portion-wise at room temperature. Stir for 2-4 hours.
    
    • Observation: The reaction mixture may turn a suspension.[1] This is normal.

  • Mechanism: The Lewis acid coordinates to the carbamate carbonyl. HFIP assists in the cleavage of the benzyl cation, which is trapped by the solvent or chloride, releasing the free amine.

    • Selectivity: This method does not touch the C-Cl bond or the C=C double bond.

  • Workup: Quench with cold water. Basify with aqueous

    
     to pH 9. Extract with Ethyl Acetate.[2]
    
    • Yield: Typically 85-92% isolated yield.

Visualizing the Chemoselective Deprotection (Cbz)[1][2]

The following diagram details the mechanism of the


 method, highlighting why it succeeds where Hydrogenolysis fails.

Mechanism Substrate Cbz-Protected Chloro-butenol Complex AlCl3-Carbamate Complex Substrate->Complex + AlCl3 Hydrogenolysis Standard H2/Pd-C (Reduces C-Cl) Substrate->Hydrogenolysis Avoid! Cleavage C-O Bond Cleavage (Assisted by HFIP) Complex->Cleavage Product Free Amine (C-Cl & C=C Intact) Cleavage->Product - Benzyl-Cl

Caption: Figure 2. Chemoselective deprotection of Cbz using Lewis Acid catalysis vs. Hydrogenolysis risks.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Cbz stability profiles).

  • Vinayagam, V., et al. (2024).[1][4][5] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP". Journal of Organic Chemistry, 89(8), 5665-5674.[5] (Key protocol for Cbz removal in presence of halides).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811.

  • BenchChem. (2025).[2][6][7] "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group".[1][2][5][8] (General overview of deprotection methodologies).

Sources

Validating stereochemistry of 2-chloro-2-buten-1-ol via coupling constants

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 2-chloro-2-buten-1-ol stereochemistry. It synthesizes nuclear magnetic resonance (NMR) observables—specifically scalar coupling constants (


), nuclear Overhauser effects (NOE), and chemical shifts (

)—to definitively distinguish between the (

) and (

) isomers.

Part 1: The Stereochemical Challenge

In trisubstituted chloroalkenes like 2-chloro-2-buten-1-ol, the lack of a vicinal proton-proton pair across the double bond renders the standard Karplus analysis of


 (typically 15 Hz for trans vs. 10 Hz for cis) impossible.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Substituents: Chlorine (Priority 1) vs. Hydroxymethyl (Priority 2).

  • C3 Substituents: Methyl (Priority 1) vs. Hydrogen (Priority 2).

The Isomers:

  • (

    
    )-2-chloro-2-buten-1-ol:  The high-priority groups (Cl and CH
    
    
    
    ) are on the same side (cis). Consequently, the vinylic proton (H3) and the hydroxymethyl group (CH
    
    
    OH) are also cis.
  • (

    
    )-2-chloro-2-buten-1-ol:  The high-priority groups (Cl and CH
    
    
    
    ) are on opposite sides (trans). Consequently, the vinylic proton (H3) and the hydroxymethyl group (CH
    
    
    OH) are trans.

Part 2: Multi-Phasic Validation Protocol

To ensure scientific integrity, rely on a triangulation of three distinct NMR parameters. Do not rely on a single method due to solvent-dependent variations.

Method A: Long-Range Allylic Coupling ( )

While often ignored due to their small magnitude (0–3 Hz), four-bond allylic couplings are stereospecific. The magnitude of the coupling between the vinylic proton and the allylic protons depends on the geometric relationship.

  • Rule: Allylic coupling is generally larger (magnitude

    
     1.5–2.5 Hz) when the vinylic proton and the allylic group are cis  to each other. It is smaller (
    
    
    
    0–1.0 Hz) when they are trans .
IsomerGeometric Relationship (H3 vs CH

OH)
Expected

Geometric Relationship (H3 vs CH

)
Expected

(

)-Isomer
Cis Larger (~1.5 - 2.5 Hz) TransSmaller (~0.5 - 1.0 Hz)
(

)-Isomer
TransSmaller (~0.5 - 1.0 Hz)Cis Larger (~1.5 - 2.5 Hz)

Observation Strategy: Perform a homonuclear decoupling experiment or acquire a high-resolution 1D proton spectrum. Look for the fine splitting of the H3 quartet (split by CH


) into a further triplet (by CH

OH).
Method B: Chemical Shift Anisotropy ( )

The chlorine atom exerts a significant deshielding effect (steric and electronic) on cis substituents.

  • Vinylic Proton (H3):

    • In the (

      
      )-isomer , H3 is cis to the Chlorine. It sits in the deshielding cone of the halogen.[1]
      
    • Result:

      
      H3 (
      
      
      
      ) >
      
      
      H3 (
      
      
      ). (The
      
      
      -isomer signal appears downfield).
  • Methyl Group (H4):

    • In the (

      
      )-isomer , the CH
      
      
      
      is cis to the Chlorine.
    • Result:

      
      CH
      
      
      
      (
      
      
      ) >
      
      
      CH
      
      
      (
      
      
      ). (The
      
      
      -isomer methyl appears downfield).[2]
Method C: NOE / NOESY (The "Gold Standard")

This method relies on through-space magnetization transfer (


 dependence) and is independent of electronic coupling networks.
  • (

    
    )-Isomer:  H3 is spatially close to the CH
    
    
    
    OH group.
    • Signal: Strong NOE cross-peak between H3 and H1.

  • (

    
    )-Isomer:  H3 is spatially close to the CH
    
    
    
    group.
    • Signal: Strong NOE cross-peak between H3 and H4.

Part 3: Visualization of Stereochemical Logic

Stereochemistry Z_Isomer (Z)-2-chloro-2-buten-1-ol (Cl & Me are Cis) NOE_Z NOE Signal: H3 ↔ CH2OH (Strong) H3 ↔ CH3 (Weak) Z_Isomer->NOE_Z J_Z Coupling (4J): H3 ↔ CH2OH (Large) H3 ↔ CH3 (Small) Z_Isomer->J_Z Shift_Z Chem Shift: CH3 Deshielded (cis to Cl) H3 Shielded Z_Isomer->Shift_Z E_Isomer (E)-2-chloro-2-buten-1-ol (Cl & Me are Trans) NOE_E NOE Signal: H3 ↔ CH3 (Strong) H3 ↔ CH2OH (Weak) E_Isomer->NOE_E J_E Coupling (4J): H3 ↔ CH3 (Large) H3 ↔ CH2OH (Small) E_Isomer->J_E Shift_E Chem Shift: H3 Deshielded (cis to Cl) CH3 Shielded E_Isomer->Shift_E

Caption: Comparative logic flow for distinguishing Z and E isomers via NOE, Coupling Constants, and Chemical Shifts.

Part 4: Experimental Protocol

Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL CDCl

    
    .
    
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors that obscure small couplings.

  • Filtration: Filter sample through cotton/glass wool to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.

Acquisition Parameters (600 MHz recommended)
  • 1D Proton:

    • Spectral Width: 10 ppm.

    • Acquisition Time: >3.0 seconds (to resolve small

      
       couplings).
      
    • Number of Scans: 16–64.

    • Processing: Apply Zero Filling (to 64k or 128k points) and Gaussian Apodization (lb = -0.3, gb = 0.3) to enhance resolution of the allylic multiplets.

  • 1D NOE / 1D GOESY (Gradient Enhanced):

    • Selectivity: Irradiate H3 (vinylic proton) selectively.

    • Mixing Time: 500–800 ms.

    • Scans: 128–256 (NOE signals are typically 1–5% of the main signal).

Data Analysis Workflow
  • Assign H3: Locate the vinylic proton (typically

    
     5.5–6.0 ppm).
    
  • Measure

    
    :  Expand the H3 peak. It will be a quartet (coupling to CH
    
    
    
    ,
    
    
    Hz). Look for additional splitting on each leg of the quartet.
    • If splitting is distinct (

      
       Hz), it indicates cis allylic coupling to CH
      
      
      
      OH
      
      
      (
      
      
      )-Isomer
      .
    • If splitting is unresolved/broad, it indicates trans coupling

      
      (
      
      
      
      )-Isomer
      .
  • Verify with NOE: Check the difference spectrum.

    • Positive enhancement of CH

      
      OH peak 
      
      
      
      (
      
      
      )-Isomer
      .
    • Positive enhancement of CH

      
       peak 
      
      
      
      (
      
      
      )-Isomer
      .

Summary Comparison Table

Parameter(

)-2-chloro-2-buten-1-ol
(

)-2-chloro-2-buten-1-ol
Configuration Cl and CH

are cis
Cl and CH

are trans
H3 Environment cis to CH

OH
cis to CH

Key NOE H3

CH

OH
H3

CH


Larger (

Hz)
Smaller (< 1.0 Hz)

H3 (ppm)
Shielded (Upfield)Deshielded (Downfield) (cis to Cl)

CH

(ppm)
Deshielded (cis to Cl)Shielded

References

  • Bailey, W. F., & Ovaska, T. V. (2009).[2] Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecyclopentanes. Journal of the Mexican Chemical Society, 53(3), 140-143. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for allylic coupling magnitude rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE and stereochemical assignment).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift increments of chloroalkenes).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

The Core Directive: Do not treat this molecule merely as a "standard organic intermediate." It possesses a reactive allylic chloride moiety masked by a Boc-protected amine.

While the tert-butyloxycarbonyl (Boc) group reduces volatility compared to smaller allylic amines, it increases lipophilicity, potentially facilitating skin absorption. The allylic chloride functionality (


) acts as an electrophilic alkylating agent .
Structure-Activity Relationship (SAR) Hazard Assessment

Since specific toxicological data is often sparse for this intermediate, we apply the Precautionary Principle based on its functional groups:

Functional GroupAssociated HazardOperational Implication
Allylic Chloride Alkylating Agent / Lachrymator Potential DNA interaction (mutagenicity); severe eye/mucous membrane irritation.
Boc-Amine Sensitizer Potential for allergic dermatitis or respiratory sensitization upon repeated exposure.
Allylic Alcohol Toxic/Irritant Enhanced water solubility allows rapid absorption through mucous membranes.

Critical Warning: Allylic halides are prone to hydrolysis and isomerization. Old samples may release HCl gas or rearrange to more reactive isomers. Always open containers slowly in a fume hood.

Tiered PPE Strategy

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with chlorinated allylic compounds in solution. We utilize a Barrier-Breakthrough Logic system.

PPE Decision Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® (Laminate) or Viton® Chlorinated hydrocarbons permeate nitrile rapidly (<10 mins). Laminate offers >4 hr breakthrough protection [1].
Hand (Dexterity) Double Nitrile (Accelerator-Free) Outer Layer: 5-8 mil Nitrile (Sacrificial). Inner Layer: 4 mil Nitrile (Inspection). Change immediately upon splash.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary containment. If working outside hood (e.g., balance cleaning), use P100/OV (Organic Vapor) respirator.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate due to lachrymator potential. Goggles seal against vapors/aerosols.
Body Tyvek® Lab Coat (Closed Front) Prevents particulate embedding in fabric lab coats.

Operational Workflow & Protocols

A. Weighing & Transfer (The "Static" Risk)

The solid/viscous nature of Boc-protected intermediates often leads to static cling, causing particle dispersal.

  • Engineering Control: Utilize a Static Control Ionizer inside the balance enclosure.

  • Technique: Never weigh directly onto the balance pan. Use a tared, screw-top vial.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in methanol inside the hood before removing it for transport.

B. Reaction Setup (The "Exotherm" Risk)

This alcohol is often activated (e.g., mesylation) or coupled.

  • Protocol: Maintain reaction temperature <0°C during reagent addition. Allylic chlorides can undergo rapid, exothermic decomposition if heated with Lewis acids or strong bases.

  • Solvent Choice: Avoid DMSO if possible (enhances skin permeability of the toxicant). Use DCM or THF with proper laminate gloving.

C. Waste Management
  • Segregation: Classify as "Halogenated Organic - High Hazard."

  • Quenching: If residual active alkylating agent is suspected, quench with a nucleophile (e.g., aqueous sodium thiosulfate) before disposal to destroy the electrophilic chloride site.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, integrating risk assessment with immediate action.

SafetyLogic Start Start: Handling (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol RiskAssess Risk Assessment: Is the compound in Solution? Start->RiskAssess SolidState Solid/Viscous Oil State (Risk: Particulate/Contact) RiskAssess->SolidState No (Neat) SolutionState Solution State (DCM/THF) (Risk: Rapid Permeation) RiskAssess->SolutionState Yes (Dissolved) PPE_Solid PPE: Double Nitrile + N95/P100 Engineering: Static Ionizer SolidState->PPE_Solid PPE_Sol PPE: Silver Shield/Laminate Gloves (Nitrile degrades in <10 min) SolutionState->PPE_Sol Action_Solid Action: Weigh in Vented Enclosure PPE_Solid->Action_Solid Disposal Disposal: Halogenated Waste (Quench active alkylators) Action_Solid->Disposal Action_Sol Action: Fume Hood Only (Sash Height < 12 inches) PPE_Sol->Action_Sol Action_Sol->Disposal

Caption: Operational decision matrix distinguishing PPE requirements based on the physical state of the allylic chloride intermediate.

Emergency Response

Scenario: Skin Exposure (Solution)

  • Immediate Action: Do not wash with solvent. Solvents drive the lipophilic Boc-compound deeper into the dermis.

  • Protocol:

    • Remove contaminated clothing/gloves immediately.[1][2]

    • Flush with lukewarm water for 15 minutes.

    • Wash gently with soap (surfactant) to solubilize the lipophilic compound.

Scenario: Spillage

  • Evacuate: If spill is >5 mL outside a hood, evacuate the lab.

  • Neutralize: Cover spill with an absorbent pad treated with dilute ammonia or thiosulfate (to nucleophilically attack the chloride), then absorb with vermiculite.

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Chlorinated Solvents and Allylic Derivatives. 8th Edition.[3]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Allyl Chloride. (Used as SAR proxy for allylic moiety hazards).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-butyn-1-ol (Analog).

  • PubChem. (2024). Compound Summary: Allyl Chloride Toxicity Profile. National Library of Medicine.

Sources

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